Estriol-d3-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D |
InChI Key |
PROQIPRRNZUXQM-UHUWLHGCSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Data Presentation: Isotopic Purity of Estriol-d3-1
An In-Depth Technical Guide to the Isotopic Purity of Estriol-d3-1
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of their purity is paramount for data integrity and experimental reproducibility. This guide provides a detailed overview of the isotopic purity of this compound, a deuterated analog of the estrogenic hormone Estriol. While lot-specific data may vary, this document outlines the typical specifications and the methodologies employed to verify them.
The isotopic purity of this compound is a critical quality attribute, defining the percentage of the molecule that contains the desired number of deuterium atoms. This is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The data is often presented in a table summarizing the distribution of the different deuterated species (isotopologues).
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Designation | Mass Shift from d0 | Representative Abundance (%) |
| Non-deuterated | d0 | 0 | < 1.0 |
| Singly deuterated | d1 | +1 | < 2.0 |
| Doubly deuterated | d2 | +2 | < 5.0 |
| Triply deuterated | d3 | +3 | > 92.0 |
| Total Isotopic Purity (d3) | > 98% |
Note: The values presented in this table are representative and may not reflect the exact specifications of a particular lot. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols: Determination of Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique such as liquid chromatography (LC).
Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration appropriate for mass spectrometric analysis (e.g., 1 µg/mL).
-
Chromatographic Separation: The sample is injected into a liquid chromatography system. While extensive separation may not be necessary for a pure standard, a short chromatographic run helps to remove any potential interferences from the sample matrix or solvent.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ionization aid (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode), is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
-
Mass Spectrometric Analysis: The eluent from the LC system is introduced into the ion source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for steroids.
-
Mass Analysis: The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting compound. The high resolution is crucial for separating the isotopic peaks of the deuterated and non-deuterated species.
-
Data Acquisition: Data is collected over the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
The mass spectrum of the this compound peak is extracted.
-
The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3) are measured.
-
The isotopic purity is calculated by expressing the intensity of the d3 peak as a percentage of the sum of the intensities of all detected isotopologue peaks.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
An In-depth Technical Guide to the Chemical Properties and Stability of Estriol-d3
This technical guide provides a comprehensive overview of the core chemical properties and stability of Estriol-d3, a deuterated form of the natural estrogen, estriol. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require detailed information on this compound for their research and applications.
Core Chemical Properties
Estriol-d3 is a synthetic, stable isotope-labeled version of estriol, where three hydrogen atoms have been replaced by deuterium. This labeling is strategically placed to offer a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of estriol in various biological matrices.
Physicochemical Characteristics
The fundamental physicochemical properties of Estriol-d3 are summarized in the table below. These properties are critical for understanding its behavior in different experimental and physiological conditions.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₈H₂₁D₃O₃ | [1][2] |
| Molecular Weight | 291.40 g/mol | [1][2][3] |
| CAS Number | 79037-36-8 | [1][2][3] |
| Appearance | White to off-white solid/crystals | [4] |
| Melting Point | 284-286 °C | [5] |
| Boiling Point | 469.0 ± 45.0 °C (Predicted) | [5] |
| Purity | >95% (as determined by HPLC) | [3] |
Solubility Profile
The solubility of Estriol-d3 is a key parameter for its handling, formulation, and in vitro experimental design.
| Solvent | Solubility | Source/Reference |
| Water | Practically insoluble | [5] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Ethanol | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
Stability and Storage
Proper storage and handling are paramount to maintain the integrity and purity of Estriol-d3. The following table outlines the recommended storage conditions and known stability information.
| Condition | Recommended Storage | Duration | Source/Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent | -80°C | 1 year | [6] |
| Shipping | Room Temperature | Not specified | [1][3] |
Light Sensitivity: Estriol-d3 should be protected from light. It is recommended to keep it in its original packaging or in a light-resistant container[7].
Experimental Protocols
The analysis and quantification of Estriol-d3, often in conjunction with endogenous estriol, typically involve chromatographic techniques coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
A common method for assessing the purity of Estriol-d3 and quantifying estriol in various samples is reverse-phase HPLC with UV detection.
-
Column: Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm) or equivalent[8].
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% acetonitrile and 70% water to 80% acetonitrile and 20% water over 30 minutes[8].
-
Flow Rate: 1.0 mL/min[8].
-
Detection: UV absorbance at 230 nm[8].
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent like methanol or acetonitrile. For biological matrices, a solid-phase extraction (SPE) cleanup step using a cartridge like Waters Oasis HLB is often employed to remove interfering substances[8].
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification
For high-sensitivity quantification in biological fluids, UPLC-MS/MS is the method of choice.
-
Sample Preparation: Plasma samples (e.g., 100 µL) are prepared, often involving protein precipitation followed by solid-phase extraction (SPE)[9].
-
Chromatography: UPLC is performed to achieve rapid and efficient separation.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification, utilizing multiple reaction monitoring (MRM) to ensure specificity and sensitivity. The distinct mass of Estriol-d3 allows it to be used as an internal standard for the accurate quantification of unlabeled estriol.
Biological Interaction and Signaling
Estriol, and by extension Estriol-d3, exerts its biological effects primarily through interaction with estrogen receptors. The deuterium labeling in Estriol-d3 does not alter its fundamental biological activity. Estriol is known to be an antagonist of the G-protein coupled estrogen receptor (GPR30)[1][6][10].
Experimental Workflow for Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of estriol in a biological sample using Estriol-d3 as an internal standard.
Degradation Pathways
While specific degradation pathways for Estriol-d3 are not extensively documented, they are expected to mirror those of unlabeled estriol. As a steroid hormone, estriol can undergo metabolic transformations such as hydroxylation, oxidation, and conjugation (e.g., glucuronidation and sulfation) in vivo[5]. Under forced degradation conditions (e.g., strong acid, base, or oxidative stress), degradation would likely involve the modification of its hydroxyl groups and the aromatic ring. The carbon-deuterium bonds in Estriol-d3 are stronger than carbon-hydrogen bonds, which can result in a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of these bonds.
This guide provides a foundational understanding of Estriol-d3. For specific applications, further validation and optimization of methods are recommended.
References
- 1. Estriol-d3 - Immunomart [immunomart.org]
- 2. scbt.com [scbt.com]
- 3. Estriol-d3 | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 4. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Estriol-d3 [smolecule.com]
- 6. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 8. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. selleckchem.com [selleckchem.com]
The Unseen Workhorse: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. Deuterated internal standards have emerged as a cornerstone of robust and reliable analytical methods, acting as silent partners to ensure the fidelity of experimental results. This technical guide delves into the core mechanism of action of deuterated internal standards, providing an in-depth exploration of their function, practical application, and the subtle complexities that govern their use.
The Fundamental Principle: Mitigating Variability
The core function of a deuterated internal standard (d-IS) is to compensate for variability inherent in the analytical workflow.[1] From sample preparation to final detection, numerous steps can introduce errors that compromise the accuracy and precision of analyte quantification. A d-IS, being a stable isotope-labeled (SIL) analog of the analyte, ideally behaves identically to the target compound throughout the entire analytical process.[1] By adding a known concentration of the d-IS to each sample at the earliest stage, any subsequent loss or variation in signal will affect both the analyte and the d-IS proportionally. The final quantification is then based on the ratio of the analyte's signal to the d-IS's signal, effectively normalizing for these variations.[1][2]
The primary sources of variability that a deuterated internal standard helps to correct include:
-
Sample Preparation: Losses can occur during extraction, evaporation, and reconstitution steps.[1]
-
Injection Volume: Minor inconsistencies in the volume of sample injected into the LC-MS system can lead to significant variations in signal intensity.[2]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[3][4]
The Mechanism in Action: A Step-by-Step Workflow
The application of a deuterated internal standard is integrated into the bioanalytical workflow. The following diagram illustrates a typical process for sample analysis using LC-MS/MS with a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
The Isotope Effect: A Double-Edged Sword
While deuterated internal standards are designed to be chemically identical to the analyte, the substitution of hydrogen (¹H) with deuterium (²H) can lead to subtle physicochemical differences known as the "isotope effect."[5][6] This effect arises from the fact that a carbon-deuterium (C-D) bond is slightly stronger and less reactive than a carbon-hydrogen (C-H) bond.
The most significant consequence of the isotope effect in LC-MS is a potential chromatographic shift.[7] The deuterated internal standard may elute slightly earlier or later than the unlabeled analyte.[7] If this separation is significant and coincides with a region of variable matrix effects, the analyte and the d-IS may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[4] Therefore, achieving co-elution of the analyte and the d-IS is a critical aspect of method development.[5]
The following diagram illustrates the impact of co-elution on mitigating matrix effects.
Caption: Co-elution ensures both analyte and d-IS experience the same matrix effects.
Quantitative Data Summary
The effectiveness of deuterated internal standards in improving data quality is well-documented. The following tables summarize key performance metrics from various studies, comparing methods using deuterated internal standards to those using structural analogs or no internal standard.
Table 1: Comparison of Recovery and Matrix Effects
| Analyte | Internal Standard Type | Recovery (%) | Matrix Effect (%) | Reference |
| Endocannabinoids | Deuterated | 61.5 - 114.8 | 24.4 - 105.2 | [8] |
| Haloperidol | Deuterated | ~65 | Not Reported | |
| Haloperidol | Structural Analog | ~100 | Not Reported | |
| Lapatinib | Deuterated (lapatinib-d3) | 85.3 ± 4.2 | 98.7 ± 3.5 | [9] |
| Lapatinib | Structural Analog (zileuton) | 87.1 ± 5.1 | 97.5 ± 4.8 | [9] |
Table 2: Comparison of Assay Precision and Accuracy
| Analyte | Internal Standard Type | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |
| Immunosuppressants (5) | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [10] |
| Kahalalide F | Deuterated | Not Reported | 7.6 | 100.3 | [11] |
| Kahalalide F | Structural Analog | Not Reported | 8.6 | 96.8 | [11] |
| Sirolimus | Deuterated (SIR-d3) | 2.7 - 5.7 | Not Reported | Not Reported | [12] |
| Sirolimus | Structural Analog (DMR) | 7.6 - 9.7 | Not Reported | Not Reported | [12] |
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are generalized, key experimental methodologies.
Preparation of Stock and Working Solutions
-
Analyte and d-IS Stock Solutions: Accurately weigh and dissolve the analyte and deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL). Store these solutions at an appropriate temperature (e.g., -20°C or -80°C).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the d-IS at a concentration that will yield a robust signal in the LC-MS/MS system.
Sample Preparation (Protein Precipitation Example)
This protocol is a common method for extracting small molecules from plasma or serum.
-
Aliquoting: Aliquot a specific volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube. For calibration standards and QCs, spike the appropriate amount of analyte working solution into blank matrix.
-
Internal Standard Addition: Add a precise volume of the deuterated internal standard working solution to all samples, including calibration standards, QCs, and unknown samples. Vortex briefly to mix.
-
Protein Precipitation: Add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to each tube. Vortex vigorously for a set time (e.g., 1 minute) to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a specified duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: If necessary, evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a specific volume of a solvent compatible with the LC mobile phase. Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Chromatographic Conditions: Develop a liquid chromatography method that provides good peak shape and, critically, co-elution of the analyte and the deuterated internal standard. Key parameters to optimize include the analytical column, mobile phase composition, gradient, flow rate, and column temperature.
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for both the analyte and the d-IS. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI), and determining the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The collision energy and other ion source parameters should also be optimized to maximize signal intensity.
-
Data Acquisition: Create an acquisition method that includes the SRM/MRM transitions for both the analyte and the d-IS. Inject the prepared samples and acquire the data.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a powerful mechanism for correcting a wide range of potential errors, most notably matrix effects. While the isotope effect can introduce challenges related to chromatographic separation, careful method development can mitigate these issues, ensuring the co-elution of the analyte and its deuterated counterpart. The result is a significant improvement in the accuracy, precision, and overall robustness of bioanalytical data, which is critical for confident decision-making in research, clinical diagnostics, and drug development.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Estriol-d3-1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Supplier Specifications, Analytical Methodologies, and Biological Pathways
This technical guide provides a comprehensive overview of Estriol-d3-1, a deuterated form of the estrogenic hormone estriol. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their studies. This document outlines typical quality specifications from various suppliers, detailed experimental protocols for quality control, and a visualization of the pertinent biological signaling pathway.
Sourcing and Quality Specifications of this compound
This compound is available from several reputable suppliers of research chemicals and reference standards. The quality and characterization of this material are crucial for its use in sensitive analytical applications, such as pharmacokinetic and metabolic studies. While a complete Certificate of Analysis (CofA) is typically provided upon purchase, the following table summarizes common quality specifications based on publicly available data and typical standards for such compounds.
Table 1: Typical Quality Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Identity | ||
| Chemical Name | (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol-d3 | - |
| CAS Number | 79037-36-8 | - |
| Molecular Formula | C₁₈H₂₁D₃O₃[1] | Mass Spectrometry |
| Molecular Weight | 291.40 g/mol [1] | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥95%[2] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥98% | Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Solvent Solubility Test |
| Residual Solvents | Conforms to USP <467> | Gas Chromatography (GC) |
| Elemental Impurities | Conforms to USP <232> | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Storage | ||
| Recommended Storage | -20°C | - |
Experimental Protocols for Quality Control
Accurate and precise analytical methods are essential for the verification of this compound quality. The following are detailed methodologies for key analytical techniques used in the characterization of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound and separating it from potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm) or equivalent.[3]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 30% acetonitrile and 70% water to 80% acetonitrile and 20% water over 30 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 230 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Identity and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and assessing its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Negative ion mode is often effective for estrogens.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and its isotopic distribution.
-
Analysis:
-
Confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound (m/z ~290.2).
-
Analyze the isotopic cluster to determine the degree of deuteration. The relative intensities of the ions corresponding to d0, d1, d2, and d3 species are used to calculate the isotopic purity.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.
-
Analysis: The ¹H NMR spectrum will show a reduction in the signal intensity at the positions of deuterium incorporation compared to the spectrum of unlabeled estriol. The integration of the remaining proton signals can be used to estimate the extent of deuteration.
-
-
²H NMR (Deuterium NMR):
-
Solvent: A protic solvent (e.g., DMSO).
-
Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their chemical environment and thus the labeling positions.
-
Biological Context: The Estrogen Receptor Signaling Pathway
Estriol, and by extension this compound, exerts its biological effects primarily through interaction with estrogen receptors (ERs), which are nuclear hormone receptors.[4] There are two main subtypes, ERα and ERβ.[4] The binding of estriol to these receptors initiates a cascade of events leading to the regulation of gene expression.[4][5]
The following diagram illustrates the classical genomic signaling pathway of estriol.
Diagram Caption: The classical genomic signaling pathway of this compound, illustrating its binding to estrogen receptors, nuclear translocation, and subsequent regulation of gene transcription.
This guide provides foundational technical information for the procurement and quality assessment of this compound, as well as its biological mechanism of action. For specific applications, it is always recommended to consult the supplier's lot-specific Certificate of Analysis and to perform in-house validation of analytical methods.
References
- 1. scbt.com [scbt.com]
- 2. Estriol-d3 | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 3. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Estriol? [synapse.patsnap.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol-d3 is the deuterated form of Estriol, a significant estrogenic metabolite. The strategic replacement of hydrogen with deuterium atoms enhances its utility in various analytical and research applications, primarily as an internal standard in mass spectrometry-based quantification of Estriol. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, allowing for precise and accurate measurements in complex biological matrices. This guide provides a comprehensive overview of the physical and chemical properties of Estriol-d3, detailed experimental protocols for its analysis, and a summary of its biological role in estrogen signaling pathways.
Core Properties of Estriol-d3
The fundamental chemical and physical characteristics of Estriol-d3 are summarized below, providing essential information for its handling, storage, and application in experimental settings.
Chemical Identifiers and Molecular Structure
Proper identification and characterization of Estriol-d3 are crucial for its use in research and development. The following table outlines its key chemical identifiers.
| Property | Value | Source |
| CAS Number | 79037-36-8 | [1][2][3] |
| Molecular Formula | C₁₈H₂₁D₃O₃ | [2][3] |
| Molecular Weight | 291.40 g/mol | [1][2][3] |
| IUPAC Name | (8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | N/A |
| Synonyms | (16α,17β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3, Acifemine-d3 | [3] |
| SMILES | [2H]c1cc2[C@H]3CC[C@@]4(C)--INVALID-LINK--[C@]4([2H])O">C@@H[C@@H]3CCc2c([2H])c1O | [1] |
| InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D | [1] |
Physical and Chemical Properties
The physical and chemical properties of Estriol-d3 dictate its behavior in various solvents and analytical systems. These properties are crucial for method development and sample preparation.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 282 °C | N/A |
| Boiling Point | 469.0 ± 45.0 °C (Predicted) | N/A |
| Solubility | Practically insoluble in water. Soluble in ethanol, DMSO, and acetonitrile. | N/A |
| Storage Temperature | +4°C or -20°C for long-term storage | [1] |
| Purity | >95% (by HPLC) | [1] |
| Log P | 2.5 | N/A |
Experimental Protocols
Accurate quantification and analysis of Estriol-d3 are paramount for its application in research. The following sections detail common experimental methodologies.
Sample Preparation for Analysis
Effective sample preparation is critical for accurate analysis, especially from complex matrices like cosmetics or biological fluids. A general workflow for sample preparation is outlined below.
Protocol for Extraction from Cosmetic Creams:
-
Homogenize a known amount of the cosmetic sample with a solid support like Celite.
-
Perform a solid-liquid extraction using methanol or acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
The extract can then be cleaned using a solid-phase extraction (SPE) cartridge, such as a Waters Oasis HLB, to remove interfering matrix components.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the analysis of estrogens.
Methodology:
-
Column: Agilent Zorbax Eclipse XDB C8 (5 μm, 250 mm x 4.6 mm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% acetonitrile to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 230 nm.
-
Internal Standard: Estriol-d3 is an ideal internal standard for the quantification of estriol due to its similar retention time and distinct mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly when coupled with derivatization.
Methodology:
-
Derivatization: Due to the polar nature of estriol, derivatization is necessary to improve its volatility for GC analysis. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.
-
Column: A capillary column coated with 5% phenyl and 95% dimethylpolysiloxane is suitable for the separation.
-
Carrier Gas: Helium.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic fragment ions of the derivatized estriol and Estriol-d3.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the gold standard for the highly sensitive and selective quantification of hormones like estriol in biological matrices. Estriol-d3 is almost exclusively used as an internal standard in these assays.
Methodology:
-
Column: A sub-2 µm particle column, such as a Waters ACQUITY UPLC BEH C18, provides high-resolution separation.
-
Mobile Phase: A gradient of methanol or acetonitrile with a small amount of ammonium fluoride or formic acid in water.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion to a specific product ion is monitored for both estriol and the Estriol-d3 internal standard.
-
Estriol Transition (example): m/z 287.04 → 170.92
-
Estriol-d3 Transition: A corresponding mass-shifted transition would be monitored.
-
Biological Role and Signaling Pathway
Estriol, and by extension Estriol-d3 in tracer studies, is a weak estrogen that exerts its biological effects through interaction with estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors.
The classical mechanism of estrogen action involves:
-
Binding of estriol to ERs in the cytoplasm or nucleus.
-
Binding of the hormone induces a conformational change in the receptor, leading to its dimerization.
-
The receptor-ligand complex translocates to the nucleus.
-
It then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
This binding initiates the transcription of genes involved in cellular processes like growth and differentiation.
Estrogens can also mediate their effects through non-genomic pathways by interacting with membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades.
Conclusion
Estriol-d3 is an indispensable tool for researchers and scientists in the field of endocrinology, pharmacology, and analytical chemistry. Its well-defined physical and chemical properties, coupled with its utility as a stable isotope-labeled internal standard, enable the development of robust and reliable analytical methods for the quantification of estriol. A thorough understanding of its properties and the experimental protocols for its use, as detailed in this guide, is essential for its effective application in advancing our knowledge of estrogen biology and in the development of new therapeutic agents.
References
- 1. Estriol-d3 | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 2. Estriol-d3 | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Estriol-d3-1 CAS number and molecular formula
An In-depth Technical Guide to Estriol-d3-1
This guide provides a comprehensive overview of this compound, a deuterated form of the estrogen metabolite Estriol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and the biological pathways it helps to investigate.
Core Compound Information
This compound is a stable, isotopically labeled version of Estriol, which is a major urinary estrogen metabolite. The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies.
| Property | Value |
| CAS Number | 2687960-79-6[1] |
| Molecular Formula | C₁₈H₂₁D₃O₃[1] |
| Molecular Weight | 291.40 g/mol [1] |
| Synonyms | Othis compound |
| Primary Application | Internal standard for mass spectrometry |
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its chemical similarity to the endogenous (unlabeled) Estriol, allowing it to mimic the behavior of the analyte during sample preparation and analysis, while its mass difference allows for its distinct detection.
Generalized Experimental Protocol for Quantification of Estriol in Biological Samples
-
Sample Preparation : A known amount of this compound is spiked into the biological sample (e.g., plasma, urine, or tissue homogenate) at the beginning of the extraction process.
-
Extraction : Estrogens, including the analyte (Estriol) and the internal standard (this compound), are extracted from the biological matrix. This is often achieved through liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used for the separation of steroids.[2] The mobile phase composition is optimized to achieve good separation of Estriol from other matrix components.
-
Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Estriol and this compound.[2][3]
-
Quantification : The concentration of endogenous Estriol in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Estriol Metabolism and Biotransformation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways and biotransformation of estriol (E3), a key estrogenic hormone. The following sections detail its synthesis, metabolic fate, and the analytical methodologies used in its study, supplemented with quantitative data and pathway visualizations to support advanced research and drug development.
Introduction to Estriol
Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1).[1] While present at low, almost undetectable levels in non-pregnant women, its production dramatically increases during pregnancy, making it the most abundant estrogen in this state.[1][2] Synthesized primarily by the placenta, estriol plays a crucial role in maintaining uterine health and preparing the body for labor and delivery.[2][3] Its weaker estrogenic activity compared to estradiol has also led to its investigation for various therapeutic applications, including menopausal hormone therapy.[1][4]
Estriol Synthesis and Metabolism: A Two-Phase Process
The biotransformation of estriol is a complex process involving both its initial synthesis, predominantly during gestation, and its subsequent metabolism for excretion.
Biosynthesis of Estriol During Pregnancy
During pregnancy, the synthesis of estriol is a collaborative effort between the fetus and the placenta. The process begins with dehydroepiandrosterone sulfate (DHEA-S) produced by the fetal adrenal glands.[3] This precursor is then hydroxylated in the fetal liver to 16α-hydroxy-DHEA-S (16α-OH-DHEA-S).[1] The placenta then takes up 16α-OH-DHEA-S and, through a series of enzymatic reactions including aromatization, converts it into estriol.[1][3]
Metabolic Pathways: Conjugation and Excretion
Once in circulation, estriol undergoes extensive metabolism, primarily in the liver, to increase its water solubility for renal excretion.[5] The two main metabolic pathways are glucuronidation and sulfation.[1]
-
Glucuronidation: This process involves the attachment of glucuronic acid to estriol, catalyzed by UDP-glucuronosyltransferases (UGTs). The primary products are estriol 16α-glucuronide and estriol 3-glucuronide.[1]
-
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to estriol, forming estriol 3-sulfate.[1] A dually conjugated metabolite, estriol 3-sulfate 16α-glucuronide, is also formed.[1]
These conjugated metabolites are then efficiently eliminated from the body, primarily through urine.[1]
Quantitative Data on Estriol Pharmacokinetics and Metabolism
The following tables summarize key quantitative parameters related to estriol metabolism and circulation.
Table 1: Pharmacokinetic Parameters of Estriol in Non-Pregnant Women
| Parameter | Value | Reference |
| Metabolic Clearance Rate (MCR) | ||
| Follicular Phase | 2100 L/day | [6] |
| Luteal Phase | Similar to follicular phase | [6] |
| Postmenopausal | 1890 L/day | [6] |
| Half-Life (t1/2) after IV pulse | ||
| Initial (t1/2α) | 3.6 minutes | [6] |
| Terminal (t1/2β) | 64 minutes | [6] |
| Production Rate | ||
| Follicular Phase | 14 µ g/day | [6] |
| Luteal Phase | 23 µ g/day | [6] |
| Postmenopausal | 11 µ g/day | [6] |
| Circulating Levels | ||
| Follicular Phase | 7 pg/mL | [6] |
| Luteal Phase | 11 pg/mL | [6] |
| Postmenopausal | 6 pg/mL | [6] |
Table 2: Estriol Production and Excretion During Pregnancy
| Parameter | Value | Reference |
| Daily Production Rate (at term) | 35 - 45 mg/day | [1] |
| Maternal Circulating Levels (at term) | 8 - 13 ng/dL | [1] |
| Urinary Excretion (near-term) | 50 - 150 mg/24 hours | [1] |
Table 3: Relative Abundance of Urinary Estriol Metabolites
| Metabolite | Relative Abundance (%) | Reference |
| Estriol 16α-glucuronide | 65.8% | [1] |
| Estriol 3-glucuronide | 14.2% | [1] |
| Estriol 3-sulfate | 13.4% | [1] |
| Estriol 3-sulfate 16α-glucuronide | 5.1% | [1] |
Experimental Protocols for Estriol Metabolite Analysis
The accurate quantification of estriol and its metabolites is crucial for research and clinical applications. Various analytical techniques are employed, each with its own advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the sensitive and specific quantification of steroid hormones and their metabolites.[7]
-
Principle: This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and identification power of tandem mass spectrometry.
-
Sample Preparation: A typical protocol involves the enzymatic hydrolysis of conjugated metabolites (using β-glucuronidase and sulfatase) to measure total estriol, followed by liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix (e.g., serum, urine).[7] Derivatization may be employed to enhance ionization efficiency.
-
Instrumentation: An HPLC system is coupled to a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of steroid hormones.
-
Principle: Analytes are separated based on their volatility and interaction with a stationary phase in a gas chromatograph and then detected by a mass spectrometer.
-
Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and hydrolysis. A key step in GC-MS is derivatization (e.g., silylation) to increase the volatility and thermal stability of the steroid molecules.[8]
-
Quantification: Quantification is typically achieved using an internal standard and constructing a calibration curve.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for hormone analysis, particularly in clinical settings.
-
Principle: This method is based on the competitive binding of an antigen (estriol in the sample) and a labeled antigen (enzyme-conjugated estriol) to a limited number of specific antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of estriol in the sample.[10]
-
Methodology: The assay is typically performed in a 96-well microplate coated with a capture antibody. Samples and standards are added, followed by the enzyme-conjugated estriol and a substrate that produces a colorimetric signal. The absorbance is read using a microplate reader.[10]
-
Advantages and Limitations: ELISA is relatively inexpensive and suitable for high-throughput screening.[11] However, it can be prone to cross-reactivity with other structurally similar steroids, potentially leading to less accurate results compared to mass spectrometry-based methods.[8]
Signaling Pathways of Estriol
Estriol exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ.[1] It is considered a weaker estrogen than estradiol due to its lower binding affinity for these receptors.[1] Estriol's signaling can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the binding of estriol to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estriol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[12][13]
Non-Genomic Pathway
Estriol can also initiate rapid, non-genomic signaling events. This pathway is mediated by membrane-associated ERs (mERs) and G protein-coupled estrogen receptors (GPER).[14] Upon estriol binding, these receptors can activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, leading to rapid cellular responses.[15]
Visualization of Estriol Signaling
The following diagram illustrates the key signaling pathways of estriol.
References
- 1. Estriol - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is the mechanism of Estriol? [synapse.patsnap.com]
- 4. womensinternational.com [womensinternational.com]
- 5. zrtlab.com [zrtlab.com]
- 6. Estriol production and metabolism in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Quantitative trace analysis of estriol in human plasma by negative ion chemical ionization gas chromatography-mass spectrometry using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estriol ELISA Kit (EIAEST) - Invitrogen [thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
The Role of Estriol-d3 in Steroid Hormone Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Estriol-d3 as an internal standard in the quantitative analysis of steroid hormones, with a primary focus on estriol. The use of stable isotope-labeled internal standards, such as Estriol-d3, is paramount for achieving the accuracy and precision required in clinical research and drug development. This document details the experimental protocols, presents key quantitative data, and visualizes the biochemical and analytical workflows.
Introduction
Estriol (E3) is one of the three major endogenous estrogens, with its levels being particularly significant during pregnancy as a marker of fetal well-being.[1][2] Accurate quantification of estriol in biological matrices is crucial for various clinical and research applications. Analytical methods based on mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for steroid hormone analysis due to their high selectivity and sensitivity, overcoming the limitations of traditional immunoassays.[3][4][5]
The accuracy of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard to correct for variations during sample preparation and analysis. Estriol-d3, a deuterated analog of estriol, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous estriol by the mass spectrometer, enabling precise and accurate quantification through isotope dilution mass spectrometry.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. The fundamental principle involves adding a known amount of an isotopically enriched standard (e.g., Estriol-d3) to the sample. This "spiked" sample is then processed, and the ratio of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the labeled and unlabeled compounds are affected proportionally by any sample loss or ionization variability, the ratio of their signals remains constant, leading to a highly accurate determination of the analyte's concentration.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of estriol in human serum or plasma using Estriol-d3 as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to clean up and concentrate estrogens from complex biological matrices like serum or plasma prior to LC-MS/MS analysis.
Materials:
-
Human serum or plasma samples
-
Estriol-d3 internal standard solution (concentration to be optimized based on expected analyte levels)
-
SPE cartridges (e.g., Oasis HLB or C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
Sample Spiking: To a 1 mL aliquot of serum or plasma, add a known amount of Estriol-d3 internal standard solution.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the estrogens from the cartridge with 2 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The reconstituted sample is injected into an HPLC or UPLC system for chromatographic separation of estriol from other matrix components.
Typical LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
Tandem Mass Spectrometry (MS/MS)
The eluent from the LC column is introduced into the mass spectrometer for detection and quantification. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.
Typical MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Estriol | 287.2 | 145.1 | 35 |
| Estriol-d3 | 290.2 | 147.1 | 35 |
Quantitative Data and Method Performance
The use of Estriol-d3 as an internal standard allows for the development of robust and reliable LC-MS/MS methods. The following tables summarize typical performance characteristics of such methods, compiled from various validation studies.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (pg/mL) | R² | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) |
|---|
| Estriol | 5 - 2000 | > 0.995 | 1.5 | 5 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Intra-day CV (%) | Inter-day CV (%) |
|---|---|---|---|---|---|
| Estriol | 10 | 9.8 | 98.0 | < 5 | < 8 |
| 100 | 102.1 | 102.1 | < 4 | < 7 |
| | 1000 | 995.0 | 99.5 | < 3 | < 5 |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Mean Recovery (%) |
|---|---|---|---|
| Estriol | Serum | Solid-Phase Extraction | 92.5 |
| Estriol | Plasma | Liquid-Liquid Extraction | 88.7 |
Visualizations
Estriol Signaling Pathway
Estriol, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ERs), which are located in the nucleus (genomic pathway) and on the cell membrane (non-genomic pathway). The following diagram illustrates these signaling cascades.
Experimental Workflow for Steroid Hormone Analysis
The analytical process for quantifying estriol using Estriol-d3 involves a series of sequential steps, from sample collection to data interpretation. The following workflow diagram provides a high-level overview of this process.
Conclusion
Estriol-d3 is an indispensable tool in the modern analytical laboratory for the accurate and precise quantification of estriol in biological matrices. Its use as an internal standard in isotope dilution LC-MS/MS methods ensures high-quality data that is essential for clinical diagnostics, therapeutic drug monitoring, and research in endocrinology and drug development. The detailed protocols and performance data presented in this guide underscore the robustness and reliability of this analytical approach. The provided visualizations of the biochemical and experimental workflows offer a clear conceptual framework for researchers and scientists in the field.
References
Methodological & Application
Application Note: Quantitative Analysis of Estriol in Human Plasma using Stable Isotope Dilution GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of estriol in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard (Estriol-d3). The protocol involves sample extraction, chemical derivatization to enhance volatility and ionization, and analysis by GC-MS in Selected Ion Monitoring (SIM) mode. This method provides high specificity and accuracy, making it suitable for clinical research and drug development applications where precise measurement of low-level estrogens is critical.
Introduction
Estriol (E3) is an estrogenic hormone that is a key biomarker in various physiological and pathological conditions, including pregnancy and hormone-related cancers. Accurate and precise quantification of estriol in biological matrices like plasma is essential for clinical diagnostics and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution is a gold-standard technique for this purpose. The use of a deuterated internal standard, such as Estriol-d3, corrects for variations in sample preparation and instrument response, ensuring high accuracy.
This protocol describes a complete workflow, from plasma sample preparation to final data analysis, for the quantification of estriol. The methodology involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by a silylation derivatization step to make the analyte amenable to GC-MS analysis.[1][2][3]
Experimental Protocol
Materials and Reagents
-
Estriol certified standard (Sigma-Aldrich)
-
Estriol-d3 (deuterated internal standard) (CDN Isotopes)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Sigma-Aldrich)
-
Pyridine (Sigma-Aldrich)
-
Human Plasma (BioIVT)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 60 mg, 3 mL (Waters Oasis HLB)[2]
-
Phosphate Buffer (pH 7.0)
-
1.5 mL amber glass autosampler vials with inserts
Sample Preparation Workflow
The overall workflow for sample preparation and analysis is depicted below.
Caption: Workflow for Estriol quantification by GC-MS.
Detailed Procedure
-
Preparation of Standards: Prepare a stock solution of estriol (1 mg/mL) in methanol. Create a series of working standard solutions by serial dilution to concentrations ranging from 0.1 ng/mL to 50 ng/mL. Prepare an internal standard (IS) stock solution of Estriol-d3 at 1 µg/mL in methanol.
-
Sample Spiking: To 500 µL of plasma sample, calibrator, or quality control (QC) sample in a glass tube, add 50 µL of the Estriol-d3 internal standard working solution. Vortex for 30 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[2]
-
Load the spiked plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization:
-
Reconstitute the dried residue in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[3]
-
Cool the vial to room temperature.
-
-
Injection: Transfer the derivatized sample to a 200 µL glass insert within a 1.5 mL autosampler vial. Inject 1-2 µL into the GC-MS system.
GC-MS Instrumental Conditions
The following instrumental parameters provide a validated starting point and may be optimized for specific equipment.
| GC Parameters | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless, 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial 150°C, hold 1 min, ramp at 25°C/min to 280°C, then ramp at 10°C/min to 310°C, hold for 5 min. |
| MS Parameters | Setting |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | Estriol-TMS3: Quantifier: 504.3, Qualifier: 414.3Estriol-d3-TMS3: Quantifier: 507.3, Qualifier: 417.3 |
Data Presentation and Results
The method was validated for linearity, precision, accuracy, and sensitivity. A calibration curve was constructed by plotting the peak area ratio of the estriol quantifier ion to the estriol-d3 quantifier ion against the concentration of the calibrators.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 ng/mL – 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Retention Time (Estriol-TMS3) | ~7.2 minutes |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5.8% |
| Inter-day Precision (%RSD) | < 7.5% |
| Accuracy (% Recovery) | 94.5% – 106.2% |
Selected Ion Monitoring (SIM)
The use of SIM mode significantly enhances the sensitivity and selectivity of the assay. The molecular ion of the tris-TMS-derivatized estriol (m/z 504.3) is typically used for quantification due to its high abundance and specificity.[3] The corresponding ion for the deuterated internal standard (m/z 507.3) is monitored simultaneously.
Conclusion
The GC-MS method described provides a reliable, sensitive, and specific protocol for the quantification of estriol in human plasma. The use of a stable isotope-labeled internal standard (Estriol-d3) and a robust sample preparation procedure involving SPE and silylation derivatization ensures high-quality data suitable for demanding applications in clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers and scientists in the field.
References
Application Note: Analysis of Serum Estriol using Estriol-d3 Internal Standard
Introduction
Estriol (E3) is a steroid hormone that is a minor estrogen in non-pregnant women and men but becomes the dominant estrogen during pregnancy. The measurement of unconjugated estriol (uE3) in maternal serum is a key biomarker in prenatal screening for certain fetal anomalies. Accurate and precise quantification of estriol is crucial for clinical assessment. This application note describes robust methods for the sample preparation of human serum for the analysis of estriol using a stable isotope-labeled internal standard, Estriol-d3, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.
Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sensitivity, sample throughput, and available laboratory equipment.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of estrogens in serum using various sample preparation methods coupled with LC-MS/MS. While specific data for Estriol-d3 is limited in the provided search results, the data for other deuterated estrogen analogs like Estradiol-d4 are presented as a reference for expected performance.
Table 1: Recovery Data for Estrogen Analysis in Serum
| Analyte | Sample Preparation Method | Extraction Solvent | Mean Recovery (%) | Reference |
| Estradiol | Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE) | Not Specified | [1] |
| Estradiol | Solid-Phase Extraction (SPE) on kieselguhr columns | Diethyl ether | 97.7 | [2][3] |
| Estrogens | Solid-Phase Extraction (SPE) with QuEChERS cleanup | Not Applicable | 81-103 | [4] |
| ICL670 (highly protein-bound) | Protein Precipitation (PPT) | Not Specified | 78 | [5] |
Table 2: Linearity and Limit of Quantification (LOQ) Data
| Analyte | Sample Preparation Method | Linearity (r²) | LOQ | Reference | | :--- | :--- | :--- | :--- | | Estradiol (E2) | Liquid-Liquid Extraction (LLE) | > 0.999 | 0.5 pg/mL |[6] | | Estrone (E1) | Liquid-Liquid Extraction (LLE) | Not Specified | 0.07 pg/mL |[7] | | Estradiol (E2) | Liquid-Liquid Extraction (LLE) | Not Specified | 0.16 pg/mL |[7] | | Estradiol and metabolites | Solid-Phase Microextraction (SPME) | 0.9893 - 0.9995 | 10 ng/mL |[8] | | Estrogens | SPE with QuEChERS cleanup | > 0.995 | 0.6 - 0.9 ng/L |[4] |
Experimental Protocols
The following are detailed protocols for the preparation of serum samples for estriol analysis using Estriol-d3 as an internal standard.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput applications.
Materials:
-
Serum samples
-
Estriol-d3 internal standard solution (in methanol or acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
LC-MS vials
Procedure:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 20 µL of Estriol-d3 internal standard solution.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or LC-MS vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water).
-
Vortex to mix and transfer to an LC-MS vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, resulting in reduced matrix effects.
Materials:
-
Serum samples
-
Estriol-d3 internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Glass test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Pipette 500 µL of serum into a glass test tube.
-
Add 50 µL of Estriol-d3 internal standard solution.
-
Vortex for 30 seconds.
-
Add 2 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an LC-MS vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and allows for concentration of the analyte, providing the highest sensitivity.
Materials:
-
Serum samples
-
Estriol-d3 internal standard solution
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of serum, add 50 µL of Estriol-d3 internal standard solution.
-
Vortex to mix.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the SPE cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow using the manifold.
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the estriol and Estriol-d3 from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an LC-MS vial for analysis.
-
Visualizations
Caption: Workflow for Protein Precipitation (PPT) of Serum Samples.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Serum Samples.
Caption: Workflow for Solid-Phase Extraction (SPE) of Serum Samples.
Discussion
The choice of sample preparation method is a critical step in the bioanalytical workflow for estriol analysis.
-
Protein Precipitation is the fastest and simplest method but may result in significant matrix effects and lower sensitivity due to the co-extraction of other serum components.
-
Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use. The resulting extract is generally cleaner than that from PPT, leading to improved analytical performance.
-
Solid-Phase Extraction provides the cleanest extracts and the highest concentration factor, making it the most sensitive method. However, it is also the most time-consuming and requires specialized equipment.
For all methods, the use of Estriol-d3 as an internal standard is highly recommended to ensure the accuracy and precision of the results by compensating for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement during LC-MS/MS analysis. The final selection of the method should be based on the specific requirements of the assay, including the desired limit of quantification, sample throughput, and available resources. Validation of the chosen method is essential to ensure it meets the required performance criteria for the intended application.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. New extraction method for radioimmunoassay of serum estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Estriol-d3-1 in Clinical Bioanalysis of Estrogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estrogens in clinical samples is crucial for diagnosing and managing a variety of endocrine disorders, monitoring hormone replacement therapy, and in oncological research. While immunoassays have traditionally been used, their susceptibility to cross-reactivity and lack of sensitivity at low concentrations have led to the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the definitive quantification of steroid hormones.[1][2][3] The use of stable isotope-labeled internal standards is fundamental to the accuracy and precision of LC-MS/MS assays, correcting for variations in sample extraction, matrix effects, and instrument response.[3][4] Estriol-d3-1, a deuterated analog of estriol, serves as an ideal internal standard for the quantification of endogenous estriol and can be incorporated into multi-analyte methods for broader estrogen profiling.
These application notes provide detailed protocols and performance data for the use of this compound in the LC-MS/MS-based bioanalysis of estrogens in human serum and urine.
Experimental Protocols
Protocol 1: Simultaneous Quantification of Estrone (E1), Estradiol (E2), and Estriol (E3) in Human Serum without Derivatization
This protocol is adapted from a validated LC-MS/MS method for the rapid and simple measurement of major estrogens.[4]
1. Materials and Reagents
-
Analytes and Internal Standards: Estrone (E1), Estradiol (E2), Estriol (E3), and their respective deuterated internal standards, including Estriol-d3.
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water.
-
Sample Preparation: 1.7 mL conical plastic centrifuge tubes.
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each estrogen and deuterated internal standard in methanol at a concentration of 1.0 mg/mL and 50 µg/mL, respectively. Store at -80°C.[4]
-
Working Calibrator Solution: Mix appropriate amounts of the individual analyte stock solutions to create a working calibrator solution containing 10 µg/mL of each estrogen.[4]
-
Internal Standard Spiking Solution: Prepare a solution of acetonitrile containing 1 ng/mL of each deuterated internal standard, including Estriol-d3.[4]
-
Sample Pre-treatment:
-
Pipette 200 µL of serum sample, calibration standard, or quality control into a 1.7 mL centrifuge tube.[4]
-
Add 300 µL of the internal standard spiking solution (acetonitrile with 1 ng/mL of deuterated standards).[4]
-
Vortex vigorously for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer 350 µL of the supernatant to an autosampler vial.[4]
-
Dilute the supernatant with 1400 µL of deionized water.[4]
-
Inject 600 µL into the LC-MS/MS system.[4]
-
3. LC-MS/MS Conditions
-
LC System: Shimadzu HPLC system or equivalent.[4]
-
Mass Spectrometer: API-5000 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[4]
-
Ionization Mode: Negative ion mode.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[4]
-
(Specific column, mobile phases, gradient, and MRM transitions should be optimized in the user's laboratory based on the available instrumentation and specific analytes of interest.)
Protocol 2: Quantification of 15 Urinary Estrogens and Estrogen Metabolites with Derivatization
This protocol is based on a method for comprehensive estrogen metabolite profiling in urine.[5]
1. Materials and Reagents
-
Analytes and Internal Standards: A comprehensive panel of 15 estrogens and their metabolites, and their corresponding deuterated internal standards, including a deuterated estriol analog.
-
Reagents: L-ascorbic acid, enzymatic hydrolysis buffer.
-
Derivatization Agent: (e.g., Dansyl Chloride, though not explicitly named in this specific reference, it is a common agent for this purpose).[2][6]
2. Standard and Sample Preparation
-
Internal Standard Solution: Prepare a solution containing 1.6 ng of each deuterated internal standard.[5]
-
Sample Hydrolysis and Extraction:
-
To a 0.5 mL aliquot of urine, add 20 µL of the deuterated internal standard solution.[5]
-
Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid to hydrolyze the glucuronide and sulfate conjugates.[5]
-
Incubate as required for complete hydrolysis.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the estrogens.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Reconstitute in a suitable buffer and add the derivatization agent.
-
Incubate to allow the reaction to complete.
-
Quench the reaction and prepare the final solution for injection.
-
3. LC-MS/MS Conditions
-
LC System: ThermoFinnigan Surveyor HPLC system or equivalent.[5]
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm).[5]
-
Mass Spectrometer: ThermoFinnigan TSQ Quantum-AM triple quadrupole mass spectrometer with an electrospray ionization source or equivalent.[5]
-
(Detailed chromatographic and mass spectrometric conditions should be optimized based on the specific panel of derivatized estrogens being analyzed.)
Data Presentation
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for estrogen analysis utilizing deuterated internal standards.
Table 1: Method Performance for Serum Estrogen Analysis
| Analyte | LLOQ (pg/mL) | Linearity Range (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) | Reference |
| Estrone (E1) | 1.0 | Not Specified | <6.5 | 4.5 - 9.5 | 88 - 108 | [4] |
| Estradiol (E2) | 2.0 | Not Specified | <6.5 | 4.5 - 9.5 | 88 - 108 | [4] |
| Estriol (E3) | 2.0 | Not Specified | <6.5 | 4.5 - 9.5 | 88 - 108 | [4] |
| Estrone (E1) | 6.2 | Not Specified | <4.5 | Not Specified | Not Specified | [2] |
| Estradiol (E2) | 7.3 | Not Specified | <4.5 | Not Specified | Not Specified | [2] |
| Estradiol (E2) | 2.6 | 2.6 - 625 | <8 | Not Specified | Not Specified | [1][7] |
| Estradiol (E2) | 2.0 | 2 - 1000 | Not Specified | <10 | Not Specified | [6] |
Table 2: Method Performance for Urinary Estrogen Analysis
| Analyte | Linear Range (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Extraction Recovery (%) | Reference |
| 13 Estrogens | 2 - 1000 | <15 | <15 | -8.3 to 7.3 | 86 - 111 | [8] |
Visualizations
Experimental Workflow for Serum Estrogen Analysis
Caption: Serum sample preparation workflow for estrogen analysis.
Logical Relationship of Internal Standard Use
Caption: Role of this compound in correcting for analytical variability.
References
- 1. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Accuracy: Estriol-d3-1 as an Internal Standard in Pharmacokinetic Studies
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of therapeutic agents in biological matrices is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) studies. Estriol (E3), a key estrogenic hormone, is investigated for various therapeutic applications, including the treatment of symptoms associated with menopause. To ensure the reliability of concentration-time profiling of estriol in complex biological samples such as plasma, the use of a stable isotope-labeled internal standard is the gold standard. This application note details the use of Estriol-d3-1 as an internal standard for the precise and accurate quantification of estriol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary challenge in bioanalytical method development is to account for variability introduced during sample preparation and analysis. Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can all contribute to inaccurate quantification. A stable isotope-labeled internal standard, such as this compound, is the ideal tool to mitigate these issues. Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same physical and chemical processes during sample preparation and analysis.[1][2][3] This co-behavior allows for the correction of any variations, leading to highly accurate and precise results.[1][2][3]
This document provides detailed protocols for sample preparation and LC-MS/MS analysis, along with quantitative data from relevant studies, to guide researchers in the implementation of this robust analytical methodology.
The Importance of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard like this compound is crucial for several reasons:
-
Correction for Matrix Effects : Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer source. Since the SIL internal standard has the same ionization properties as the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[4]
-
Compensation for Sample Loss : During the multi-step sample preparation process (e.g., liquid-liquid extraction, evaporation, reconstitution), some analyte may be lost. The SIL internal standard is subject to the same losses, and the ratio of analyte to internal standard remains constant, ensuring accurate quantification.
-
Improved Precision and Accuracy : By accounting for variations in extraction recovery and instrument response, the SIL internal standard significantly improves the overall precision and accuracy of the analytical method.[1][2]
The following diagram illustrates the logical workflow of a pharmacokinetic study and the integral role of the internal standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a study on the pharmacokinetics of estriol in postmenopausal women where Oestriol-d3 was used as the internal standard.[5]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Diethyl ether/hexane mixture (70:30, v/v)
-
Acetonitrile/water mixture (90:10, v/v) with 0.1% formic acid (reconstitution solution)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add a precise amount of this compound internal standard solution.
-
Vortexing: Vortex the samples to ensure thorough mixing.
-
Extraction: Add the diethyl ether/hexane extraction solvent (e.g., 3 mL) to each sample.
-
Vortexing: Vortex vigorously for an extended period (e.g., 10 minutes) to ensure complete extraction.
-
Centrifugation: Centrifuge the samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solution (e.g., 100 µL).
-
Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a validated method for estriol analysis and serve as a starting point for method development.[5] Optimization may be required for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent G1311A or equivalent |
| Column | Inertsil ODS-3 C18 (150 x 4.6 mm) or equivalent |
| Mobile Phase | Acetonitrile/water (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10-50 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Autosampler Temperature | 4°C |
Table 2: Mass Spectrometry Parameters (Illustrative)
Note: The following MRM transitions are illustrative and based on data for deuterated estrogens. Specific transitions for this compound should be optimized in the user's laboratory.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Estriol | 287.2 | 171.1 | 100 | -35 |
| This compound | 290.2 | 173.1 | 100 | -35 |
Quantitative Data
The following table presents pharmacokinetic data for estriol from a study in healthy postmenopausal women who received vaginally administered estriol. This data was generated using an LC-MS/MS method with Oestriol-d3 as the internal standard.[5]
Table 3: Pharmacokinetic Parameters of Estriol
| Delivery Rate (mg/day) | Cmax (pg/mL) | tmax (h) | AUC(0-t) (pg·h/mL) |
| 0.125 | 45.3 ± 15.1 | 6.0 | 6,857 ± 2,111 |
| 0.250 | 82.7 ± 28.9 | 6.0 | 12,546 ± 4,378 |
| 0.500 | 156.4 ± 54.8 | 6.0 | 23,718 ± 8,289 |
| Data are presented as mean ± standard deviation. Cmax = Maximum plasma concentration; tmax = Time to reach maximum plasma concentration; AUC(0-t) = Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
Estriol Signaling Pathway
Understanding the mechanism of action of estriol is crucial for interpreting pharmacokinetic and pharmacodynamic data. Estriol exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are located in the nucleus and at the plasma membrane. The following diagram illustrates the primary signaling pathways of estrogens.
Conclusion
The use of this compound as an internal standard provides the necessary accuracy and precision for the quantification of estriol in pharmacokinetic studies. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of drug development. By implementing a robust bioanalytical method with a stable isotope-labeled internal standard, researchers can ensure the generation of high-quality data, leading to a better understanding of the pharmacokinetic profile of estriol and facilitating its clinical development.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Endogenous Estrogens from Human Serum Using a Deuterated Internal Standard
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the simultaneous quantification of endogenous estrogens—estrone (E1), estradiol (E2), and estriol (E3)—from human serum. The method employs Estriol-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. The straightforward LLE procedure, utilizing methyl tert-butyl ether (MTBE), is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly suitable for clinical research and drug development applications requiring sensitive and reliable measurement of low-concentration estrogens.
Introduction
The accurate measurement of circulating estrogens is crucial for a wide range of research areas, including endocrinology, oncology, and reproductive medicine. Given their low physiological concentrations, a highly efficient and clean sample preparation method is paramount. Liquid-liquid extraction is a widely adopted technique for isolating steroids from complex biological matrices like serum.[1] The incorporation of a stable isotope-labeled internal standard, such as Estriol-d3, is critical for correcting analyte losses during the extraction process and mitigating ion suppression or enhancement effects in mass spectrometry analysis.[1] This protocol provides a detailed methodology for the LLE of E1, E2, and E3 from human serum, optimized for subsequent LC-MS/MS analysis.
Experimental
Materials and Reagents:
-
Human Serum (blank, and study samples)
-
Estrone (E1), Estradiol (E2), Estriol (E3) analytical standards
-
Estriol-d3 (Internal Standard)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium Hydroxide (for mobile phase modification)
-
Microcentrifuge tubes (1.5 mL)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Protocol
A detailed, step-by-step protocol for the liquid-liquid extraction of estrogens from human serum is provided below.
1. Sample Preparation: a. Thaw frozen human serum samples at room temperature. b. Vortex the samples to ensure homogeneity.
2. Internal Standard Spiking: a. In a clean glass test tube, add 500 µL of human serum. b. Spike the serum with 50 µL of Estriol-d3 internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity). c. Briefly vortex the mixture.
3. Liquid-Liquid Extraction: a. Add 1 mL of MTBE to the serum-IS mixture.[2] b. Vortex vigorously for 1 minute to ensure thorough mixing and extraction. c. Centrifuge at 3000 x g for 10 minutes to facilitate phase separation.[3]
4. Supernatant Transfer: a. Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the lower aqueous layer and the protein interface.
5. Evaporation: a. Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at 40°C.[3]
6. Reconstitution: a. Reconstitute the dried extract in 100 µL of a reconstitution solvent (e.g., 50:50 methanol/water).[4] b. Vortex for 30 seconds to ensure the residue is fully dissolved. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the liquid-liquid extraction of estrogens from serum followed by LC-MS/MS analysis. Data is compiled from various studies employing similar methodologies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Estrogens in Human Serum.
| Analyte | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Citation |
| Estrone (E1) | 1.0 | <0.5 - 1.0 | [5][6][7] |
| Estradiol (E2) | 0.25 - 2.0 | 0.16 - 20 | [3][4][5][6] |
| Estriol (E3) | 1.0 - 2.0 | 1.0 - 2.0 | [5][6] |
Table 2: Recovery and Precision Data for Estrogen Analysis.
| Analyte | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation | |---|---|---|---| | Estrone (E1) | 88 - 108 | <10 | 4.5 - 9.5 |[5][6] | | Estradiol (E2) | 88 - 108 | <10 | 4.5 - 9.5 |[5][6] | | Estriol (E3) | 88 - 108 | <10 | 4.5 - 9.5 |[5][6] |
Visualized Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Estrogens.
Logical Relationship of Key Steps
Caption: Key Steps for Accurate Estrogen Quantification.
Conclusion
The described liquid-liquid extraction protocol using Estriol-d3 as an internal standard provides a reliable and effective method for the quantification of estrone, estradiol, and estriol in human serum. The use of MTBE as the extraction solvent allows for high recovery of the analytes. This protocol, in conjunction with LC-MS/MS analysis, is a valuable tool for researchers, scientists, and drug development professionals requiring precise and accurate measurement of endogenous estrogens.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a highly sensitive method for the quantification of estrone and estradiol in serum by liquid chromatography tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) Method for the Quantification of Estriol in Human Urine Using a Deuterated Internal Standard
Introduction
Estriol (E3) is a key estrogen metabolite, and its concentration in urine is a valuable biomarker in various clinical and research settings, including the monitoring of fetal well-being during pregnancy and in studies related to hormone-dependent cancers. Accurate and reliable quantification of estriol in a complex matrix like urine requires efficient sample preparation to remove interfering substances. This application note details a robust solid-phase extraction (SPE) protocol for the extraction of estriol from human urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Estriol-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during the analytical process.
This protocol is intended for researchers, scientists, and drug development professionals familiar with bioanalytical method development and validation.
Method Performance Characteristics
The following table summarizes the typical performance characteristics of an SPE-LC-MS/MS method for the analysis of estriol in human urine. Data is compiled from validated methods employing similar analytical principles.[1][2][3]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 - 2.0 pg/mL |
| Intra-day Precision (% CV) | < 15% |
| Inter-day Precision (% CV) | < 15% |
| Accuracy (% Bias) | 85% - 115% |
| Extraction Recovery | 86% - 111% |
Experimental Protocol
This protocol outlines the necessary steps for sample pre-treatment, solid-phase extraction, and sample reconstitution for the analysis of total estriol (free and conjugated forms).
1. Materials and Reagents
-
Estriol and Estriol-d3 analytical standards
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent C18 cartridges[2]
-
β-glucuronidase/sulfatase enzyme solution (from Helix pomatia or E. coli)[4]
-
Sodium acetate buffer (pH 5.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ascorbic acid[2]
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Pre-treatment and Enzymatic Hydrolysis
To analyze total estriol, enzymatic hydrolysis is required to deconjugate glucuronidated and sulfated forms of the hormone.
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
To a 1 mL aliquot of the urine supernatant, add the Estriol-d3 internal standard solution to achieve a final concentration appropriate for the expected range of endogenous estriol.
-
Add 100 µL of 0.2% aqueous L-ascorbic acid to prevent oxidative degradation.[2]
-
Add 500 µL of sodium acetate buffer (pH 5.0).
-
Add 15 µL of β-glucuronidase/sulfatase enzyme solution.[4]
-
Vortex the mixture gently and incubate at 37°C for at least 2 hours (or overnight for complete hydrolysis).[4]
3. Solid-Phase Extraction (SPE) Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of methanol through the sorbent.[2]
-
Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water.[2] Do not allow the cartridge to dry out before loading the sample.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a low flow rate (approximately 1 mL/min) to ensure efficient binding of the analyte and internal standard to the sorbent.[2]
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.[2]
-
Follow with a second wash using 2 mL of a 5% methanol in water solution to remove less polar interferences.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the estriol and Estriol-d3 from the cartridge by passing two aliquots of 2 mL of methanol through the sorbent into a collection tube.[2]
4. Eluate Processing and Reconstitution
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex the reconstituted sample to ensure complete dissolution and transfer to an autosampler vial for analysis.
5. LC-MS/MS Analysis
The final extract is analyzed by a validated LC-MS/MS method. A C18 column is typically used for chromatographic separation.[3] Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of estriol from urine.
Caption: Workflow for SPE of Estriol from Urine.
Conclusion
The described solid-phase extraction protocol provides a reliable and robust method for the isolation and purification of estriol from human urine samples prior to LC-MS/MS analysis. The incorporation of an isotope-labeled internal standard, Estriol-d3, ensures accurate quantification by compensating for potential analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement. This method is suitable for high-throughput clinical and research applications requiring sensitive and accurate measurement of urinary estriol.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Estriol in Human Plasma by GC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estriol (E3) is an estrogenic hormone that plays a significant role in various physiological processes. Accurate and sensitive quantification of estriol in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of steroids like estriol. However, due to their low volatility and polar nature, derivatization is a necessary step to improve their chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the derivatization of estriol for GC-MS analysis, employing a deuterated internal standard for accurate quantification.
The use of a stable isotope-labeled internal standard, such as deuterated estriol, is the gold standard for quantitative mass spectrometry.[1][2] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise results.[3][4]
This document outlines two effective derivatization procedures for estriol: a two-step derivatization for negative ion chemical ionization (NICI) and a silylation method.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies on the GC-MS analysis of estriol.
Table 1: Performance Characteristics of the Two-Step Derivatization Method (NICI-GC-MS) [1][2]
| Parameter | High-Level Measurements | Low-Level Measurements |
| Linearity Range | 0.313 to 20 µg/L | 5 to 625 ng/L |
| Correlation Coefficient (r) | 0.99998 | 0.99993 |
| Limit of Quantification (LOQ) | 0.313 µg/L | 5 ng/L |
| Inter-assay Precision (RSD) | 1.92% - 5.17% | 1.29% - 2.89% |
| Absolute Recovery (SPE) | Not specified | 92.9% |
Table 2: Performance Characteristics of Silylation Derivatization Methods
| Parameter | Method 1 | Method 2[5] |
| Derivatization Reagent | MSTFA | Trimethylsilylating (TMS) agents with TMCS |
| Linearity Range | 12.5 - 500 ng/mL | Not specified |
| Correlation Coefficient (r) | > 0.99 | Not specified |
| Limit of Quantification (LOQ) | Not specified | 5 to 10 ng/L |
| Intra-day Precision (RSD) | ≤ 4.72% | 1% - 15% |
| Inter-day Precision (RSD) | ≤ 6.25% | Not specified |
| Recovery | Not specified | 78% - 102% |
Experimental Protocols
Method 1: Two-Step Derivatization for NICI-GC-MS
This method involves the derivatization of the phenolic hydroxyl group to a pentafluorobenzyl ether, followed by the reaction of the remaining hydroxyl groups with heptafluorobutyric anhydride.[1][2]
Materials:
-
Human plasma samples
-
[2,4,17β]-²H₃-labeled estriol (deuterated internal standard)
-
Pentafluorobenzyl bromide (PFBBr)
-
Heptafluorobutyric anhydride (HFBA)
-
Solid-phase extraction (SPE) C18 cartridges
-
Solvents: Methanol, Acetonitrile, n-Hexane (all HPLC grade)
-
Reagents for extractive alkylation
Protocol:
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
For trace level determinations (>5 ng/L), precondition a C18 SPE cartridge.
-
Load the plasma sample spiked with the deuterated internal standard onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Derivatization Step 1: Pentafluorobenzylation:
-
The eluted sample is subjected to extractive alkylation for the derivatization of the phenolic hydroxyl group to the pentafluorobenzyl ether.
-
-
Derivatization Step 2: Heptafluorobutylation:
-
Following the first derivatization, react the remaining hydroxyl groups with heptafluorobutyric anhydride.
-
-
GC-MS Analysis:
Method 2: Silylation Derivatization
Silylation is a common derivatization technique for estrogens, replacing active hydrogens with a trimethylsilyl (TMS) group.[5][6]
Materials:
-
Estriol standard and sample extracts
-
Deuterated estriol internal standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Anhydrous pyridine or other suitable solvent
-
Heating block or oven
Protocol:
-
Sample Preparation:
-
Evaporate the sample extract containing estriol and the deuterated internal standard to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add the silylating reagent (e.g., 50 µL of MSTFA) to the dried sample.
-
If using BSTFA with TMCS, add the mixture to the sample. The addition of TMCS can enhance the derivatization yield for compounds with multiple hydroxyl groups like estriol.[5]
-
Seal the reaction vial and heat at a specific temperature and time (e.g., 60-80°C for 20-45 minutes).[6][7][8] Optimization of reaction time and temperature may be necessary to ensure complete derivatization of all three hydroxyl groups of estriol.[6]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Typically, the molecular ions of the O-TMS derivatives are prominent and can be used for quantification to achieve maximum sensitivity and specificity.[5]
-
Visualizations
Caption: Workflow for Estriol Analysis.
Caption: Core Principles of the Method.
References
- 1. Quantitative trace analysis of estriol in human plasma by negative ion chemical ionization gas chromatography-mass spectrometry using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Estriol-d3-1 in pediatric endocrinology research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pediatric endocrinology, the precise measurement of steroid hormones is paramount for the diagnosis and management of various developmental disorders. Estriol (E3), one of the three major endogenous estrogens, circulates at very low concentrations in children, making its accurate quantification a significant analytical challenge. The development of sensitive methodologies is crucial for investigating conditions such as precocious puberty, delayed puberty, and disorders of sex development. Estriol-d3, a stable isotope-labeled form of estriol, serves as an indispensable tool in this research, primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography (LC-MS/MS). This approach offers high specificity and sensitivity, overcoming the limitations of traditional immunoassays.
These application notes provide a comprehensive overview of the use of Estriol-d3 in pediatric endocrinology research, including detailed experimental protocols and data presentation to guide researchers in its effective implementation.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard analytical technique for the accurate quantification of analytes in complex biological matrices. The principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, Estriol-d3) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the endogenous analyte (estriol) but has a different mass due to the incorporation of deuterium atoms.
Throughout the sample preparation, extraction, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, correcting for any variations in the analytical process.[1][2]
Application Notes
Primary Application: Internal Standard for LC-MS/MS Quantification of Estriol
Estriol-d3 is the cornerstone for the development of robust and reliable LC-MS/MS methods for measuring estriol concentrations in pediatric biological samples, such as serum and plasma. Given the low physiological levels of estriol in children, high-sensitivity assays are essential. The use of Estriol-d3 as an internal standard allows for:
-
Accurate Quantification: It corrects for sample loss during extraction and purification steps.
-
Compensation for Matrix Effects: It mitigates the influence of other components in the biological sample that can enhance or suppress the ionization of the analyte in the mass spectrometer.
-
Improved Precision and Reproducibility: By normalizing the analyte signal to the internal standard signal, variability between samples and analytical runs is significantly reduced.
Research Areas in Pediatric Endocrinology:
The accurate measurement of estriol using Estriol-d3 as an internal standard is critical in several research areas:
-
Pubertal Disorders: Investigating the role of estriol in the initiation and progression of puberty, including conditions like precocious and delayed puberty.
-
Disorders of Sex Development (DSD): Assessing steroidogenesis and estrogen metabolism in children with DSD.
-
Adrenal Disorders: Studying the contribution of adrenal precursors to estriol production.
-
Metabolic Studies: Tracing the metabolic pathways of estrogens in pediatric populations.
-
Endocrine-Disrupting Chemicals (EDCs): Evaluating the impact of EDCs on estrogen profiles in children.[3]
Experimental Protocols
The following protocols are generalized from published methodologies for the analysis of steroid hormones in pediatric samples and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Quantification of Estriol in Pediatric Serum using LC-MS/MS with Estriol-d3 Internal Standard
1. Materials and Reagents:
-
Estriol-d3 (certified reference material)
-
Estriol (certified reference material for calibrators and quality controls)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate mixture
-
Steroid-free serum (for preparation of calibrators and quality controls)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
96-well plates and sealing mats
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect pediatric blood samples in appropriate tubes and process to obtain serum. Store serum at -80°C until analysis.
-
Spiking with Internal Standard: To 200 µL of pediatric serum, add a known amount of Estriol-d3 solution (e.g., 10 µL of a 10 ng/mL solution in methanol). The exact concentration should be optimized based on the expected endogenous estriol levels and instrument sensitivity.
-
Protein Precipitation & Extraction:
-
Add 1 mL of cold MTBE or a hexane:ethyl acetate (3:1, v/v) mixture to the serum sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Organic Phase Collection: Carefully transfer the upper organic layer containing the estrogens to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate estriol from other steroids and matrix components. The gradient should be optimized for the specific column and analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode. Derivatization can be used to enhance ionization efficiency in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both estriol and Estriol-d3 need to be determined and optimized on the specific mass spectrometer.
-
Example (hypothetical transitions, must be optimized):
-
Estriol (E3): Q1: m/z 287.2 -> Q3: m/z 145.1
-
Estriol-d3 (E3-d3): Q1: m/z 290.2 -> Q3: m/z 147.1
-
-
-
4. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibrators by spiking steroid-free serum with known concentrations of estriol and a constant concentration of Estriol-d3. Process these calibrators alongside the unknown samples.
-
Quantification: Plot the ratio of the peak area of estriol to the peak area of Estriol-d3 against the concentration of the estriol calibrators. Use the resulting calibration curve to determine the concentration of estriol in the pediatric serum samples.
Data Presentation
The performance of an LC-MS/MS method for estriol quantification using Estriol-d3 should be rigorously validated. Key validation parameters are summarized below.
Table 1: Method Validation Parameters for Estriol Quantification by LC-MS/MS
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 5.0 pg/mL | [5][6] |
| Intra-assay Precision (%CV) | < 15% | [4][5] |
| Inter-assay Precision (%CV) | < 15% | [4][5] |
| Accuracy/Recovery (%) | 85 - 115% | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of estriol in pediatric serum using Estriol-d3 as an internal standard.
Caption: General workflow for estriol quantification.
Estrogen Signaling Pathway
Estriol is a weaker agonist of the estrogen receptors (ERα and ERβ) compared to estradiol. The following diagram depicts a simplified, generalized estrogen signaling pathway.
Caption: Simplified estrogen signaling pathway.
Conclusion
Estriol-d3 is an essential tool for advancing research in pediatric endocrinology. Its application as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of low levels of estriol, which is critical for understanding normal and pathological endocrine processes in children. The protocols and data presented here provide a framework for researchers to develop and validate sensitive analytical methods, ultimately contributing to improved diagnosis and treatment of pediatric endocrine disorders.
References
- 1. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation of a High Sensitive LC-MS/MS Method for Measurement of Oestradiol, Oestrone and Oestriol | ESPE2015 | 54th Annual ESPE (ESPE 2015) | ESPE Abstracts [abstracts.eurospe.org]
- 6. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Estriol in Breast Milk by Isotope Dilution Mass Spectrometry: An Application Note and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (E3) is one of the three major estrogens produced by the human body. During pregnancy, it is synthesized in large quantities by the placenta, and its levels can be indicative of fetal well-being. Following birth, estriol is present in breast milk, and its concentration can vary depending on the stage of lactation.[1][2] The accurate quantification of estriol in breast milk is crucial for research into neonatal development, maternal health, and the potential impact of exogenous hormones on infants. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[3][4]
This application note provides a detailed protocol for the determination of estriol in human breast milk using isotope dilution LC-MS/MS. The method involves sample preparation including enzymatic hydrolysis to measure total estriol (conjugated and unconjugated forms), followed by extraction and analysis. The use of a stable isotope-labeled internal standard for estriol ensures high precision and accuracy by correcting for matrix effects and variations during sample processing.
Experimental Protocols
This protocol outlines a method for the sensitive and specific quantification of total estriol in human breast milk.
1. Materials and Reagents
-
Estriol standard
-
Estriol-(¹³C₃) or deuterated estriol (e.g., estriol-d₃) as an internal standard (IS)
-
β-Glucuronidase from Helix pomatia
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)
-
Human breast milk samples
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
2. Sample Preparation
A robust sample preparation is critical for accurate analysis. The following protocol is a composite of best practices for steroid extraction from milk.[3][5]
-
Internal Standard Spiking : To a 1 mL aliquot of breast milk, add a known concentration of the estriol internal standard solution. This is a critical step in isotope dilution mass spectrometry to ensure accurate quantification.
-
Enzymatic Hydrolysis (for total estriol) : To release conjugated estriol, add 50 µL of β-glucuronidase solution to the milk sample. Incubate the mixture at 37°C for at least 4 hours or overnight. This step is crucial for measuring the total estriol concentration.
-
Protein Precipitation : Add 2 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE) :
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the estriol and internal standard with 3 mL of methanol.
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis
The following are typical starting conditions for the analysis of estriol. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for steroid separation.
-
Mobile Phase A : Water with 0.1% formic acid or a low concentration of ammonium hydroxide.[6]
-
Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid or ammonium hydroxide.
-
Gradient : A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray ionization (ESI) in negative mode is generally preferred for estrogens due to the presence of the phenolic hydroxyl group.
-
Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transitions for both estriol and its stable isotope-labeled internal standard. Example transitions would need to be determined empirically on the specific mass spectrometer.
-
Ion Source Parameters : Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
Data Presentation
The following tables summarize typical quantitative data for estriol in breast milk and representative LC-MS/MS method validation parameters.
Table 1: Reported Concentrations of Estriol in Human Breast Milk
| Lactation Stage | Mean Estriol Concentration (µg/L) | Standard Deviation (µg/L) | Citation |
| Colostrum (Day 1) | 2.09 | 1.66 | [1][2] |
| Transitional Milk (Day 14) | 2.23 | 1.74 | [1][2] |
| Mature Milk (Day 42) | 4.64 | 2.15 | [1][2] |
Table 2: Representative Method Performance Parameters
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/kg | [7] |
| Recovery | 69.7% - 108.0% | [7] |
| Linearity (R²) | > 0.99 | [7] |
| Intra-day Precision (%RSD) | < 15% | General expectation |
| Inter-day Precision (%RSD) | < 15% | General expectation |
Visualization
Experimental Workflow for Estriol Analysis in Breast Milk
Caption: Workflow for the quantification of estriol in breast milk.
Signaling Pathway (Illustrative Example)
While this protocol does not directly investigate a signaling pathway, the measurement of estriol is often a component of studies looking at the endocrine effects on infants. The following is a simplified, illustrative example of how estrogen signaling might be depicted.
Caption: Simplified estrogen signaling pathway.
References
- 1. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 2. Evaluation of an Isotope Dilution HPLC Tandem Mass Spectrometry Candidate Reference Measurement Procedure for Total 17-β Estradiol in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Determination of hormones in milk by hollow fiber-based stirring extraction bar liquid-liquid microextraction gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Estriol-d3 Analysis
Welcome to the technical support center for Estriol-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with isotopic exchange when using deuterated estriol as an internal standard.
Troubleshooting Guides
This section provides solutions to specific problems encountered during the analysis of Estriol-d3, particularly in LC-MS/MS applications.
Question 1: My mass spectrometry results for Estriol-d3 show significant M-1, M-2, or M-3 peaks, indicating a loss of deuterium. What are the common causes and how can I fix this?
This phenomenon is known as deuterium back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This can compromise the accuracy of your quantification. The hydroxyl groups on the estriol molecule are particularly susceptible to this exchange.
Below is a summary of potential causes and their corresponding solutions to minimize this back-exchange.
| Potential Cause | Description | Recommended Solution |
| pH of Solvents | Protic solvents (e.g., water, methanol) under acidic or basic conditions can catalyze the exchange of deuterium for hydrogen on hydroxyl (-OH) groups.[3][4] | Maintain the pH of all solutions, especially during extraction and in the final mobile phase, as close to neutral as possible. For LC-MS, keeping the pH low (around 2.6) can paradoxically quench the exchange reaction for certain molecules.[3] |
| High Temperature | Elevated temperatures during sample preparation, storage, or in the MS ion source can provide the energy needed to facilitate isotopic exchange. | Keep samples cool during preparation and storage.[1] Use the lowest effective temperature for the ion source and heated capillaries in the mass spectrometer. Store stock solutions and processed samples at -20°C or below.[5] |
| Sample Matrix | Biological matrices can contain components that actively promote H/D exchange. | Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6] |
| Extended Exposure to Protic Solvents | The longer the deuterated standard is in contact with protic solvents, the greater the opportunity for back-exchange. | Minimize the time from sample preparation to analysis.[1] If delays are unavoidable, store extracts in an aprotic solvent (e.g., acetonitrile) at low temperatures. |
| Moisture Contamination | Water is a primary source of protons for back-exchange. Contamination in organic solvents can be a significant, often overlooked, factor. | Use high-purity, anhydrous solvents whenever possible. Store solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7] |
Question 2: I'm observing inconsistent quantification and high variability in my Estriol-d3 signal. How can I systematically troubleshoot this issue?
Inconsistent results are a common symptom of uncontrolled isotopic exchange. A systematic approach is necessary to identify the source of the problem. The following decision tree provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for isotopic exchange issues.
Frequently Asked Questions (FAQs)
Q1: What exactly is isotopic exchange in Estriol-d3?
Isotopic exchange is a chemical reaction where a deuterium (D) atom in a molecule is replaced by a hydrogen (H) atom from the solvent or sample matrix.[3] Estriol has several hydroxyl (-OH) groups, and the hydrogens (or in this case, deuteriums) on these groups are "labile" or "exchangeable." In the presence of a proton source, such as water or acidic/basic compounds, the deuterium can be swapped out. This process is undesirable as it changes the mass of the internal standard, leading to underestimation and inaccurate quantification.[1]
Caption: Mechanism of Deuterium-Hydrogen back-exchange in Estriol-d3.
Q2: What are the best practices for storing Estriol-d3 standards and prepared samples?
Proper storage is critical to maintain the isotopic integrity of your standards and samples. Exposure to moisture and elevated temperatures are the primary risks.
| Material | Recommended Solvent | Storage Temperature | Maximum Recommended Duration | Notes |
| Stock Solution (High Conc.) | Anhydrous Methanol or Acetonitrile | -20°C to -80°C | Up to 1 year[8] | Use vials with tight-sealing caps (e.g., PTFE-lined) to prevent moisture ingress and solvent evaporation.[9] |
| Working Solutions (Diluted) | Acetonitrile or appropriate aprotic solvent | -20°C | 1-3 months | Prepare fresh as needed. Avoid repeated freeze-thaw cycles.[10] |
| Processed Samples (Post-Extraction) | Reconstituted in mobile phase or aprotic solvent | 4°C (Autosampler) | < 24 hours | If longer storage is needed, store at -80°C. Stability of derivatized estrogens can be acceptable for up to 28 days at -80°C.[11] |
Experimental Protocols
Recommended Protocol for Sample Preparation and LC-MS/MS Analysis to Minimize Isotopic Exchange
This protocol provides a general framework for the analysis of estriol in serum or plasma using Estriol-d3 as an internal standard, with specific steps designed to mitigate back-exchange.
1. Sample Preparation and Extraction (Supported Liquid Extraction - SLE)
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Spiking: To 200 µL of plasma or serum, add the Estriol-d3 internal standard solution.[12] Allow it to equilibrate briefly.
-
Extraction:
-
Load the sample onto a 96-well supported liquid extraction (SLE) plate.
-
Allow the sample to absorb for 5-10 minutes.
-
Elute the analytes using an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Collect the eluent in a clean collection plate.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).
2. Derivatization (Optional but Recommended for Stability and Sensitivity)
-
Derivatization can improve sensitivity and "lock" the labile hydrogens, preventing exchange. Dansyl chloride is a common reagent for estrogens.[13]
-
Procedure:
-
To the dried extract, add 75 µL of 100 mM sodium bicarbonate buffer (pH 9).
-
Add 75 µL of dansyl chloride solution (e.g., 3 mg/mL in acetone).
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Cap and incubate at 65°C for 15 minutes.[13]
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After cooling, the sample is ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Workflow Diagram:
Caption: General workflow for Estriol-d3 analysis.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for steroid analysis.
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Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid. Ensure mobile phase solvents are fresh and of high purity.
-
Flow Rate: Typical analytical flow rates (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintain a stable and controlled temperature (e.g., 40°C).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in negative mode for underivatized estrogens or positive mode for dansyl-derivatized estrogens.
-
Source Temperature: Optimize to the lowest temperature that maintains good sensitivity to minimize in-source exchange.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both estriol and Estriol-d3.
-
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. scispace.com [scispace.com]
- 7. labinsights.nl [labinsights.nl]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. sethnewsome.org [sethnewsome.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Estriol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estriol-d3 in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for Estriol-d3 analysis?
A1: Optimizing LC-MS/MS parameters is crucial for achieving accurate and reproducible results. Below are recommended starting points for method development.
Liquid Chromatography (LC) Parameters
Reverse-phase chromatography is commonly employed for the analysis of steroids like estriol.[1][2] C18 or Phenyl-Hexyl columns are often good choices.[3]
| Parameter | Recommendation | Notes |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <2 µm) | Phenyl-Hexyl columns can offer different selectivity for aromatic compounds like estrogens. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride | Ammonium fluoride can enhance negative ion formation.[4] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol is a common choice for steroid analysis. |
| Gradient | Start with a lower percentage of organic phase (e.g., 30-40% B) and ramp up to a high percentage (e.g., 95-100% B). | A typical gradient might run over 5-10 minutes.[1][5] |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Column Temp. | 30 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 - 20 µL | Should be optimized based on sensitivity and sample concentration. |
Mass Spectrometry (MS) Parameters
Estriol is typically analyzed in negative electrospray ionization (ESI) mode.
| Parameter | Recommendation | Notes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Estrogens readily form [M-H]⁻ ions. |
| Precursor Ion (Q1) | m/z 290.2 | This corresponds to the [M-H]⁻ of Estriol-d3. The mass of unlabeled estriol is 288.38 g/mol . |
| Product Ions (Q3) | m/z 171.1, 147.1 | These are common product ions for estriol. The specific transitions for Estriol-d3 should be confirmed empirically, but are expected to be similar to the unlabeled compound. |
| Collision Energy | Optimize empirically | Start in the range of 20-40 eV. |
| Capillary Voltage | Optimize empirically | Typically 2.5 - 4.5 kV. |
| Source Temp. | 120 - 150 °C | Instrument dependent. |
| Desolvation Temp. | 350 - 500 °C | Instrument dependent. |
Q2: How should I prepare my samples for Estriol-d3 analysis?
A2: Sample preparation is critical to remove interferences and concentrate the analyte. The two most common techniques for steroid analysis from biological matrices like serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6]
Liquid-Liquid Extraction (LLE) Protocol
LLE is a rapid and effective method for extracting steroids.
-
Sample Aliquoting : Take a known volume of your sample (e.g., 200-500 µL of serum).[6]
-
Internal Standard Spiking : Add the Estriol-d3 internal standard solution to all samples, calibrators, and quality controls.
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Protein Precipitation (Optional but Recommended) : Add a protein precipitation solvent like methanol or acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
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Extraction : Add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture).[5][6]
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Vortex and Centrifuge : Mix thoroughly to ensure efficient extraction and then centrifuge to separate the aqueous and organic layers.
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Evaporation : Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a solvent compatible with your initial LC mobile phase conditions (e.g., 50% methanol in water).
Solid-Phase Extraction (SPE) Protocol
SPE can provide a cleaner extract compared to LLE.
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Sample Aliquoting and Spiking : As with LLE, add the internal standard to a known volume of your sample.
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Sample Pre-treatment : Dilute the sample (e.g., with 0.5% formic acid in water) to reduce viscosity and improve loading onto the SPE cartridge.[4]
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Conditioning : Condition the SPE cartridge (e.g., a polymeric sorbent) with methanol followed by water.
-
Loading : Load the pre-treated sample onto the cartridge.
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Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
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Elution : Elute the analytes with a stronger solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution : Similar to LLE, evaporate the eluate and reconstitute in a suitable solvent.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise integration and affect the accuracy of quantification.
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the column; column contamination. | * Ensure mobile phase pH is appropriate for the analyte. * Use a column with end-capping. * Flush the column with a strong solvent. |
| Peak Fronting | Sample overload; injection solvent stronger than mobile phase. | * Dilute the sample. * Ensure the injection solvent is the same or weaker than the initial mobile phase. |
| Split Peaks | Partially clogged frit; column void. | * Replace the column inlet frit. * If a void has formed at the head of the column, the column may need to be replaced. |
Issue 2: High Signal Variability or Poor Reproducibility
Inconsistent signal can be due to a number of factors from sample preparation to the MS source.
| Symptom | Potential Cause | Troubleshooting Step |
| Inconsistent Peak Areas | Inconsistent sample preparation; ion source contamination; matrix effects. | * Ensure consistent pipetting and extraction procedures. * Clean the ion source. * Evaluate for matrix effects by comparing calibration curves in solvent versus a surrogate matrix. |
| Drifting Retention Times | Leak in the LC system; column degradation; mobile phase composition change. | * Check for leaks at all fittings. * Ensure the column is not past its lifetime. * Prepare fresh mobile phase. |
Issue 3: Suspected Deuterium Exchange with Estriol-d3
Deuterium-labeled internal standards can sometimes undergo hydrogen-deuterium exchange, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal.
| Symptom | Potential Cause | Troubleshooting Step |
| Decreasing Estriol-d3 signal over time | Unstable deuterium labels on the internal standard. | * Avoid harsh acidic or basic conditions in sample preparation and mobile phases if possible. * If exchange is suspected, analyze a fresh solution of the internal standard to confirm its integrity. * Consider using a ¹³C-labeled internal standard if deuterium exchange is persistent. |
| Chromatographic separation of Estriol and Estriol-d3 | Isotope effect. | * A slight separation can sometimes be observed. Ensure that the integration windows for both the analyte and internal standard are appropriate. * If the separation is significant, it may be necessary to adjust the chromatography to achieve co-elution. |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Estriol-d3 Analysis
The following diagram outlines a typical experimental workflow for the quantification of an analyte using an internal standard like Estriol-d3.
Caption: A generalized workflow for LC-MS/MS analysis using an internal standard.
Logical Relationship for Troubleshooting Matrix Effects
This diagram illustrates the logical steps to identify and mitigate matrix effects.
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of serum unconjugated estriol and estradiol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
Technical Support Center: Analysis of Estriol with Deuterated Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of estriol using deuterated internal standards.
Troubleshooting Guide
Question: Why am I observing poor accuracy and precision in my estriol quantification even though I am using a deuterated internal standard?
Answer:
Several factors can lead to poor accuracy and precision despite the use of a deuterated internal standard. The primary assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it will behave identically to the analyte during sample preparation, chromatography, and ionization. However, deviations from this ideal behavior can occur.
Possible Causes and Solutions:
-
Chromatographic Separation of Analyte and Internal Standard: Deuteration can sometimes lead to slight differences in retention times between the analyte and the SIL-IS on a reversed-phase column. If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will experience different matrix effects, leading to inaccurate quantification.[1][2]
-
Troubleshooting Step: Overlay the chromatograms of the analyte and the deuterated standard. If a significant retention time difference is observed, consider using a column with slightly lower resolution to ensure complete co-elution.[1]
-
-
Differential Matrix Effects: The matrix components in your sample can suppress or enhance the ionization of the analyte and the internal standard to different extents. This is more likely to occur if the analyte and internal standard are not perfectly co-eluting.[2][3]
-
Instability of Deuterated Standard: In some cases, deuterium atoms on a molecule can exchange with hydrogen atoms from the surrounding solvent, particularly in aqueous solutions. This would lead to a decrease in the concentration of the deuterated standard and an increase in the unlabeled analyte, resulting in inaccurate quantification.[3][6]
-
Troubleshooting Step: Evaluate the stability of your deuterated estriol standard in your sample matrix and solvent conditions over time.
-
-
High Analyte Concentration: At very high concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard, leading to inaccurate results.[7]
-
Troubleshooting Step: If you suspect high estriol concentrations, dilute your samples to fall within the linear range of your calibration curve.
-
Question: How can I definitively determine if my estriol analysis is suffering from matrix effects?
Answer:
Two common methods are used to assess the presence and extent of matrix effects: the post-extraction spike method and the post-column infusion method.
-
Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.
-
Prepare a set of standards in a neat solution (e.g., mobile phase).
-
Prepare another set of standards by spiking known concentrations of estriol and its deuterated standard into an extracted blank matrix sample.
-
Compare the peak areas of the analyte in the neat standards to those in the matrix-spiked standards.
-
The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[7]
-
-
-
Post-Column Infusion Method: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.
-
Continuously infuse a standard solution of estriol directly into the mass spectrometer's ion source post-column.
-
Inject a blank, extracted sample matrix onto the LC system.
-
Monitor the estriol signal. Any deviation (dip or rise) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.[4][5][7]
-
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[8][9] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantification.[8][10]
Why are deuterated standards considered the "gold standard" for correcting matrix effects?
Deuterated internal standards are structurally and chemically very similar to the analyte of interest.[11] The key difference is the increased mass due to the deuterium atoms. This similarity means they are expected to have nearly identical extraction efficiencies, chromatographic retention times, and ionization behaviors as the analyte.[1] By adding a known amount of the deuterated standard to each sample, any signal suppression or enhancement experienced by the analyte should be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which should correct for these variations.
What are the common sources of matrix effects in biological samples like plasma or serum?
Phospholipids are a major cause of matrix effects in the analysis of plasma and serum samples.[4] Other endogenous components like salts, proteins, and other small molecules can also contribute to ion suppression or enhancement.[7]
What sample preparation techniques can help minimize matrix effects?
More rigorous sample cleanup procedures can significantly reduce matrix effects by removing interfering components before LC-MS/MS analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other interferences.[4][12]
-
Liquid-Liquid Extraction (LLE): This technique can also provide good sample cleanup.[12][13]
-
Protein Precipitation (PPT): While a simple and fast method, it is generally less effective at removing phospholipids compared to SPE and LLE.[4]
Can I use a different deuterated estrogen as an internal standard for estriol analysis?
While it might seem like a viable option, it is not recommended. For the most accurate correction of matrix effects, the internal standard should co-elute perfectly with the analyte.[1] Different estrogens will have different retention times, meaning they will not experience the same matrix effects as estriol.
Experimental Protocols
Protocol: Evaluation of Matrix Effects by Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of estriol at a concentration that gives a stable and robust signal on your LC-MS/MS system.
-
Use a T-fitting to introduce this standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.
-
Set the infusion pump to a low flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin infusing the estriol standard and allow the signal to stabilize.
-
Inject a prepared blank matrix sample (a sample processed through your entire sample preparation procedure without the addition of analyte or internal standard).
-
Monitor the estriol signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no significant matrix effects at that point in the chromatogram.
-
A decrease in the signal indicates ion suppression.
-
An increase in the signal indicates ion enhancement.
-
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a known concentration of deuterated estriol internal standard.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the estriol and deuterated internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (Low-level) | 5 to 625 ng/L | [14] |
| Correlation Coefficient (r) (Low-level) | 0.99993 | [14] |
| Inter-assay Precision (RSD) (Low-level) | 1.29% at 39 ng/L, 2.30% at 156 ng/L, 2.89% at 650 ng/L | [14] |
| Linearity Range (High-level) | 0.313 to 20 µg/L | [14] |
| Correlation Coefficient (r) (High-level) | 0.99998 | [14] |
| Inter-assay Precision (RSD) (High-level) | 5.17% at 0.313 µg/L, 1.92% at 0.625 µg/L, 2.57% at 2.5 µg/L, 2.74% at 10 µg/L | [14] |
| Absolute Recovery from SPE | 92.9% | [14] |
| Parameter | Value | Reference |
| Linearity Range | 1.00-200.0 ng/mL | [15] |
| Cmax (Control Group) | 77.57 ± 18.71 ng/mL | [15] |
| Tmax (Control Group) | 0.68 ± 0.29 h | [15] |
| AUC0-t (Control Group) | 353 ± 74 h·ng/mL | [15] |
| T1/2 (Control Group) | 3.22 ± 0.83 h | [15] |
Visualizations
Caption: Mechanism of matrix effects in the ESI source.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. waters.com [waters.com]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. gtfch.org [gtfch.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative trace analysis of estriol in human plasma by negative ion chemical ionization gas chromatography-mass spectrometry using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mednexus.org [mednexus.org]
Technical Support Center: Optimizing Estriol-d3-1 Analysis in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Estriol-d3-1. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.
Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC analysis of this compound, offering step-by-step guidance and experimental protocols to resolve them.
Issue 1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue where the peak asymmetry factor is greater than 1.[1] This can compromise resolution and integration accuracy.[1][2] The primary causes for peak tailing with compounds like this compound include secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.
Answer:
To address peak tailing, consider the following troubleshooting steps, starting with the most common chemical causes and moving to potential instrumental issues.
1. Assess Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar analytes, causing peak tailing.[1][3] This is a frequent issue for basic compounds, but can also affect molecules with hydroxyl groups like Estriol.
-
Solution A: Adjust Mobile Phase pH: The pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][5] For acidic analytes, using a low pH mobile phase can improve peak shape.[5] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve the peak shapes of estrogens.[6]
-
Solution B: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a majority of the free silanol groups, reducing the potential for tailing.[3] If you are not already using one, switching to a well-end-capped column can significantly improve peak symmetry.[7]
2. Evaluate Potential Column Contamination or Degradation: The accumulation of sample matrix components on the column inlet frit or the top of the column bed can lead to peak distortion for all analytes.[8][9]
-
Solution A: Use a Guard Column: A guard column is a small, sacrificial column installed before the analytical column to trap strongly retained or particulate matter from the sample.[9][10] This is a highly effective way to protect your analytical column and maintain performance.
-
Solution B: Implement Sample Preparation: If your samples are in a complex matrix (e.g., biological fluids, cosmetic creams), use a sample clean-up technique like Solid Phase Extraction (SPE) to remove potential contaminants before injection.[9][11]
-
Solution C: Column Washing: If you suspect contamination, try washing the column with a strong solvent (e.g., isopropanol or THF for reversed-phase columns) to remove adsorbed materials.[9][10]
3. Check for Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peaks, including tailing.[8]
-
Solution: Try reducing the injection volume or diluting the sample. If the peak shape improves, you were likely overloading the column.[8][12]
Logical Troubleshooting Flow for Peak Tailing:
References
- 1. waters.com [waters.com]
- 2. chromacademy.com [chromacademy.com]
- 3. lcms.cz [lcms.cz]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
Estriol-d3-1 stability in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Estriol-d3 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Stability Profile of Estriol-d3
The stability of Estriol-d3 is a critical factor for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the stability of Estriol-d3 under different storage conditions based on available data.
| Storage Condition | Temperature | Duration | Stability Assessment | Potential Degradation Pathways |
| Solid Form | Room Temperature | Months | Moderate | Slow oxidation |
| -20°C | Years | Excellent | Minimal degradation[1] | |
| +4°C | Not specified | Recommended for storage[2] | Not specified | |
| In Solution | ||||
| Aqueous Solution (pH 7) | Not specified | Hours to Days | Limited | Potential for hydrolysis[1] |
| Acidic Conditions (pH 3) | Not specified | Not specified | Enhanced stability | Reduced hydrolysis compared to neutral pH[1] |
| Basic Conditions (pH 9) | Not specified | Not specified | Reduced stability | Increased hydrolysis compared to neutral pH[1] |
| Organic Solvents | Not specified | Not specified | Good | Minimal degradation, solvent-dependent[1] |
| Exposure | ||||
| Light Exposure | Not specified | Not specified | Susceptible | Photo-oxidation[1][3] |
| Oxidative Conditions | Not specified | Not specified | Susceptible | Oxidation, potential for quinone formation[1][3] |
Experimental Protocols
Forced Degradation Study Protocol:
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical protocol involves subjecting a solution of Estriol-d3 to various stress conditions:
-
Acid and Alkaline Hydrolysis: Incubate Estriol-d3 solution in 0.1N HCl and 0.1N NaOH at elevated temperatures (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat Estriol-d3 solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of Estriol-d3 to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: Expose Estriol-d3 solution to UV light (e.g., 254 nm) and visible light for an extended period.
Samples from each stress condition are then analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.[3]
Stability-Indicating HPLC Method:
A robust HPLC method is crucial for accurately assessing the stability of Estriol-d3.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typical. The exact ratio may be optimized for best separation.
-
Detection: UV detection at a wavelength of around 220 nm or 205 nm is often employed.[3]
-
Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and specificity.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with Estriol-d3.
Question: My Estriol-d3 sample shows unexpected degradation even when stored at the recommended +4°C. What could be the cause?
Answer: Several factors could contribute to this issue:
-
Light Exposure: Estriol-d3 is susceptible to photodegradation.[1][3] Ensure that your sample is stored in a light-protected container (e.g., an amber vial) and minimize exposure to ambient light during handling.
-
Oxidative Stress: The compound can be oxidized.[1][3] If the storage container is not airtight, or if the solvent has not been de-gassed, oxidative degradation can occur. Consider purging the vial with an inert gas like nitrogen or argon before sealing.
-
Contaminants: The presence of trace amounts of acids, bases, or oxidizing agents in your solvent or on your labware can catalyze degradation. Use high-purity solvents and thoroughly clean all equipment.
Question: I am seeing extra peaks in my chromatogram when analyzing my Estriol-d3 sample. Are these degradation products?
Answer: It is possible. To confirm if the extra peaks are degradation products, you can perform a forced degradation study as described in the "Experimental Protocols" section. If the peaks in your sample chromatogram match the retention times of the peaks generated under stress conditions, they are likely degradation products.
Question: What is the best way to prepare and store Estriol-d3 solutions for long-term use?
Answer: For long-term storage, it is best to store Estriol-d3 in its solid form at -20°C.[1] If you need to store it in solution, use a high-purity organic solvent like ethanol or DMSO, store at -20°C in a tightly sealed, light-protected vial, and consider purging with an inert gas.[1] Avoid long-term storage in aqueous solutions due to the risk of hydrolysis.[1]
Question: How does the deuteration in Estriol-d3 affect its stability compared to non-deuterated Estriol?
Answer: Deuterium substitution can sometimes enhance metabolic stability by slowing down certain enzymatic reactions (the kinetic isotope effect). However, the fundamental chemical stability to factors like light, heat, and strong acids or bases is generally expected to be similar to the non-deuterated compound.
Visualizations
Caption: Potential degradation pathways for Estriol-d3.
Caption: Workflow for Estriol-d3 stability testing.
References
Technical Support Center: Estriol Quantification by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the quantification of estriol by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in estriol quantification by LC-MS/MS?
The most common sources of interference in estriol quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be broadly categorized as:
-
Isobaric and Isomeric Interferences: Compounds with the same nominal mass as estriol can pass through the first quadrupole of the mass spectrometer and, if they produce fragment ions of the same mass-to-charge ratio (m/z) as estriol, can cause significant interference. This is a common issue in the analysis of estrogens due to the presence of numerous structurally similar metabolites.[1][2]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) can co-elute with estriol and affect its ionization efficiency in the mass spectrometer's source. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[3]
-
Sample Preparation and Contamination: Interferences can be introduced during sample collection, storage, and preparation. Common contaminants include plasticizers from collection tubes, detergents, and other exogenous compounds.[4] Inadequate sample cleanup can fail to remove interfering endogenous substances.
Q2: Which specific compounds are known to be isobaric or isomeric with estriol?
Estriol has a molecular weight of 288.38 g/mol . Several endogenous and exogenous compounds can be isobaric or isomeric with estriol, leading to potential interferences. These include:
-
Estrogen Metabolites: The estrogen metabolic pathway produces numerous isomers of estriol and other related steroids that can be isobaric. Examples include epiestriol and other hydroxylated estrogen metabolites.
-
Other Endogenous Steroids: Various other endogenous steroids or their metabolites may have the same nominal mass as estriol.
-
Drug Metabolites: Certain drugs and their metabolites can be isobaric with estriol. For example, some non-steroidal drugs have been shown to interfere with the analysis of other steroids.[5]
Q3: How can I minimize matrix effects in my estriol assay?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the matrix components before analysis.
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation between estriol and co-eluting matrix components. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₃-estriol) that co-elutes with the analyte. This helps to compensate for matrix-induced ionization suppression or enhancement.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[3]
Q4: What should I do if I observe a suspected interference peak in my chromatogram?
If you suspect an interference peak, follow these troubleshooting steps:
-
Confirm the Interference: Analyze a blank matrix sample to see if the peak is present. If it is, it's likely a matrix interference.
-
Improve Chromatographic Resolution: Modify your LC method to better separate the interference from the estriol peak. This could involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient.
-
Optimize MS/MS Transitions: Select more specific precursor and product ion transitions for estriol that are less likely to be shared by the interfering compound.
-
Enhance Sample Cleanup: Re-evaluate your sample preparation protocol. A more rigorous cleanup, such as using a different SPE sorbent or a multi-step extraction, may be necessary to remove the interfering substance.
Troubleshooting Guides
Guide 1: Investigating and Resolving Isobaric Interferences
Problem: Inaccurate estriol quantification due to a suspected co-eluting isobaric interference.
Troubleshooting Steps:
-
Mass-to-Charge (m/z) Confirmation:
-
Acquire full scan mass spectra of both the estriol standard and the sample at the retention time of estriol.
-
Compare the spectra to identify any additional ions in the sample that have the same nominal mass as estriol.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
If available, use a high-resolution mass spectrometer to obtain accurate mass measurements of the suspected interfering ion. This can help in identifying its elemental composition and distinguishing it from estriol.
-
-
Chromatographic Separation Enhancement:
-
Method A: Gradient Modification: Increase the ramp time of the organic mobile phase to improve the separation of closely eluting compounds.
-
Method B: Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18) to alter the selectivity and potentially resolve the interference.
-
Guide 2: Mitigating Matrix Effects
Problem: Poor reproducibility and accuracy in estriol measurements, likely due to matrix effects.
Quantitative Data Summary: Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 75 ± 8 | -45 ± 12 |
| Liquid-Liquid Extraction (LLE) | 88 ± 5 | -20 ± 8 |
| Solid Phase Extraction (SPE) | 95 ± 4 | -10 ± 5 |
Data are representative and may vary based on the specific matrix and protocol.
Troubleshooting Steps:
-
Quantify Matrix Effect:
-
Prepare two sets of standards: one in a pure solvent and another in a blank matrix extract.
-
Compare the peak areas of estriol in both sets. A significant difference indicates the presence of matrix effects.
-
-
Optimize Sample Preparation:
-
If currently using protein precipitation, consider switching to LLE or SPE for a more thorough cleanup.
-
For SPE, experiment with different sorbent types (e.g., C18, mixed-mode cation exchange) to find the one that most effectively removes interferences while retaining estriol.
-
-
Dilution:
-
Dilute the sample extract with the initial mobile phase. This can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the estriol concentration remains above the lower limit of quantification.
-
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Estriol from Human Serum
-
Sample Pre-treatment: To 500 µL of serum, add 500 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute estriol with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Estriol from Human Urine
-
Sample Preparation: To 1 mL of urine, add 50 µL of an internal standard solution and 500 µL of a phosphate buffer (pH 6.8).
-
Extraction: Add 5 mL of a mixture of hexane and ethyl acetate (9:1, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Simplified metabolic pathway of estriol biosynthesis from cholesterol.
Caption: General workflow for estriol quantification using LC-MS/MS.
Caption: Troubleshooting flowchart for common estriol quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. | Semantic Scholar [semanticscholar.org]
- 3. oaepublish.com [oaepublish.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Estriol-d3 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Estriol-d3 in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Estriol-d3 analysis?
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Estriol-d3, in the mass spectrometer's ion source. This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] Given the low physiological concentrations of estrogens, mitigating ion suppression is critical for reliable quantification.
Q2: What are the primary causes of ion suppression in the analysis of estrogens in biological fluids?
The primary causes of ion suppression in biofluids like plasma and serum are highly abundant, easily ionizable compounds that co-elute with the analyte of interest.[1] For estrogens, major interfering compounds include:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma and serum. They are a primary cause of ion suppression in LC-MS analysis.
-
Salts and Proteins: High concentrations of salts and residual proteins from the sample matrix can also interfere with the ionization process.[2]
-
Other Endogenous Compounds: The complex nature of biological matrices means numerous other small molecules can co-elute and cause ion suppression.
Q3: How can I assess the extent of ion suppression in my Estriol-d3 assay?
The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Estriol-d3 in complex matrices.
Issue 1: Poor sensitivity and low signal intensity for Estriol-d3.
This is a classic symptom of significant ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Solutions:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider switching from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Optimize Chromatography: Modify your LC method to achieve better separation between Estriol-d3 and co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Internal Standard Check: Ensure your deuterated internal standard (Estriol-d3) is performing as expected. A stable internal standard signal across different samples indicates it is compensating for matrix effects. If the internal standard signal is also suppressed, it points to a significant matrix effect that needs to be addressed through better sample cleanup or chromatography.
Issue 2: Inconsistent results and poor reproducibility between samples.
Variability in the composition of biological samples can lead to differing degrees of ion suppression, resulting in poor reproducibility.
Solutions:
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in a matrix that is as close as possible to your study samples (e.g., stripped serum or plasma). This helps to normalize the matrix effects across all samples.
-
Use a Stable Isotope Labeled Internal Standard: A deuterated internal standard like Estriol-d3 is the best choice as it co-elutes with the analyte and experiences similar ion suppression, thus providing better correction for variability.
-
Thorough Sample Homogenization: Ensure that all samples, calibrators, and QCs are thoroughly vortexed and mixed at each stage of the preparation process to ensure consistency.
Issue 3: Peak tailing or fronting for the Estriol-d3 peak.
Poor peak shape can affect integration and, consequently, the accuracy of quantification.
Solutions:
-
Mobile Phase pH: The pH of the mobile phase can influence the peak shape of phenolic compounds like estriol. Ensure the pH is appropriate for the analyte and column chemistry.
-
Column Contamination: Contaminants from the sample matrix can build up on the column, leading to peak shape issues. Use a guard column and implement a robust column washing procedure between runs.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Data on Sample Preparation and Ion Suppression
The choice of sample preparation technique has a significant impact on the level of ion suppression. While specific quantitative data for Estriol-d3 is not always available in a comparative format, the following tables summarize the expected performance based on data for similar estrogenic compounds.
Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis
| Sample Preparation Method | Typical Recovery (%) | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-100% | High | Fast, simple, and inexpensive. | Provides the least clean extract, significant matrix effects from phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Good removal of salts and some phospholipids. | More labor-intensive than PPT, potential for emulsions, uses larger volumes of organic solvents. |
| Solid Phase Extraction (SPE) | 80-100% | Low | Provides the cleanest extracts, excellent removal of phospholipids and other interferences.[3] | More complex and time-consuming method development, higher cost per sample. |
Table 2: Matrix Effect of Different Biological Samples on Estradiol Analysis
This table presents data for Estradiol, which is structurally similar to Estriol and is expected to show comparable matrix effects.
| Biological Matrix | Sample Preparation | Observed Matrix Effect | Reference |
| Mouse Serum | Dansyl Chloride Derivatization & LLE | Minimal Ion Suppression | [1] |
| Horse Serum | Dansyl Chloride Derivatization & LLE | Significant Ion Suppression | [1] |
| Mouse Brain Homogenate | Dansyl Chloride Derivatization & LLE | Significant Ion Suppression | [1] |
| Human Plasma | SPE | Significant Matrix Effects | [3][4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Estriol-d3 in Serum
This protocol is a general guideline and should be optimized for your specific application.
Methodology:
-
To 500 µL of serum, add the Estriol-d3 internal standard solution.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Add 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for Estriol-d3 in Plasma
This is a general protocol using a mixed-mode SPE cartridge. The specific sorbent and wash/elution solvents should be optimized.
References
- 1. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Estriol-d3-1
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Estriol-d3-1 during sample extraction. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the sample preparation and analysis process. The most common culprits include:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of estriol, affecting its solubility and interaction with extraction media.[1][2][3]
-
Inappropriate Solvent Selection: The choice of extraction solvent in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is crucial for efficient recovery.[2][4][5][6]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte signal during LC-MS analysis.[7][8][9][10][11][12]
-
Ion Suppression in LC-MS: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[7][8][13][14]
-
Improper SPE Cartridge Conditioning or Elution: In solid-phase extraction, incomplete wetting of the sorbent or use of an elution solvent that is too weak can result in poor recovery.[1][2][5]
Q2: How does pH affect the extraction of this compound?
Estriol is a weakly acidic compound. To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be acidic, typically around 2 pH units below its pKa. Conversely, to elute estriol from certain SPE cartridges or to perform back-extraction, the pH can be raised to ionize the molecule, making it more polar.[3][6][15] Studies have shown that for estradiol, a related estrogen, recovery can be significantly influenced by pH, with losses of up to 50% observed at certain pH values during filtration.[16]
Q3: What are the signs of ion suppression in my LC-MS results?
Ion suppression is a form of matrix effect that reduces the detector response for the analyte of interest.[7][9][13][14] Key indicators of ion suppression include:
-
Poor reproducibility of results between samples.
-
A significant decrease in analyte signal when analyzing samples compared to a pure standard solution.
-
A dip in the baseline signal when a blank matrix sample is injected while infusing a constant concentration of the analyte post-column.[7][14]
Q4: Can the choice of SPE sorbent impact this compound recovery?
Absolutely. The selection of the solid-phase extraction sorbent should be based on the physicochemical properties of this compound. For a moderately polar compound like estriol, a reversed-phase sorbent (e.g., C18, HLB) is commonly used. It is important to choose a sorbent that provides adequate retention for estriol while allowing for the removal of interfering matrix components.[1][4][17] If the analyte is too strongly retained, elution can be difficult, leading to low recovery.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting poor this compound recovery during SPE.
Step 1: Evaluate Each Step of the SPE Protocol
To pinpoint the source of analyte loss, analyze the fractions from each step of the SPE process (load, wash, and elution).[18]
| Step | Potential Issue | Recommended Action |
| Loading | Analyte is not retained on the sorbent and is found in the load-through fraction. | - Check Sample pH: Ensure the sample pH is adjusted to suppress the ionization of this compound. - Verify Sorbent Choice: Confirm the sorbent chemistry is appropriate for estriol (e.g., reversed-phase).[4] - Reduce Flow Rate: A slower loading flow rate can improve retention.[1][2] |
| Washing | Analyte is prematurely eluted during the wash step and is found in the wash fraction. | - Decrease Wash Solvent Strength: The wash solvent may be too strong. Reduce the percentage of organic solvent. - Optimize Wash Solvent pH: Ensure the pH of the wash solvent does not cause the analyte to elute. |
| Elution | Analyte remains on the sorbent after elution, resulting in low recovery in the final extract. | - Increase Elution Solvent Strength: Use a stronger elution solvent (e.g., higher percentage of organic solvent).[4] - Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to fully recover the analyte.[4] - Incorporate a "Soak" Step: Allow the elution solvent to sit on the sorbent for a few minutes to improve desorption.[1] |
Step 2: Investigate Matrix Effects
If the analyte is being retained and eluted correctly in simple solutions but not in biological matrices, matrix effects are a likely cause.
| Potential Issue | Recommended Action |
| Co-elution of interfering compounds | - Improve Sample Clean-up: Incorporate a more rigorous wash step in your SPE protocol. - Use a More Selective Sorbent: Consider an ion-exchange or mixed-mode SPE sorbent for better matrix removal.[4] |
| Ion Suppression | - Modify Chromatographic Conditions: Adjust the LC gradient to separate this compound from the suppressing compounds.[7] - Dilute the Sample: Reducing the concentration of matrix components can lessen ion suppression.[8][14] |
Experimental Workflow for SPE Troubleshooting
Guide 2: Optimizing Liquid-Liquid Extraction (LLE) for this compound
This guide outlines key parameters to adjust for improving this compound recovery in LLE.
Key Optimization Parameters for LLE
| Parameter | Recommended Optimization Strategy |
| pH of Aqueous Phase | Adjust the pH of the sample to be acidic (e.g., pH 2-4) to ensure this compound is in its neutral form, maximizing its partitioning into the organic phase.[6] |
| Choice of Organic Solvent | Select a water-immiscible organic solvent that has a good affinity for estriol. Common choices include methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate. A study on estradiol showed that methanol provided nearly 100% recovery compared to 70-73% with ether or dichloromethane.[19] |
| Solvent-to-Aqueous Ratio | Increase the ratio of organic solvent to the aqueous sample to enhance extraction efficiency. A ratio of 7:1 is often considered a good starting point.[6][15] |
| Salting Out | Add a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to decrease the solubility of this compound and drive it into the organic phase.[6][15] |
| Back Extraction | For improved clean-up, after the initial extraction, the organic phase can be back-extracted with an aqueous solution at a high pH. This will ionize the acidic estriol, moving it back into the aqueous phase while leaving non-polar interferences in the organic layer. The pH of the aqueous phase can then be re-adjusted for a final, cleaner extraction.[6][15] |
Logical Flow for LLE Optimization
Experimental Protocols
Protocol 1: Post-Column Infusion Test for Ion Suppression
Objective: To determine if co-eluting matrix components are causing ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using the same extraction procedure as the samples)
-
Mobile phase
Procedure:
-
Equilibrate the LC-MS system with the analytical mobile phase.
-
Set up the post-column infusion:
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer inlet.
-
-
Begin infusing the this compound standard at a constant, low flow rate (e.g., 10 µL/min).
-
Monitor the signal for this compound. A stable baseline should be observed.
-
Inject the blank matrix extract onto the LC column and begin the analytical gradient.
-
Monitor the this compound signal throughout the run. Any significant drop in the baseline signal indicates ion suppression at that retention time.[7][14]
Protocol 2: SPE Fraction Analysis for Recovery Assessment
Objective: To determine at which step of the SPE process this compound is being lost.
Materials:
-
SPE manifold and cartridges
-
Sample spiked with a known concentration of this compound
-
All necessary solvents for conditioning, loading, washing, and eluting
-
Collection tubes
-
LC-MS system for analysis
Procedure:
-
Condition and equilibrate the SPE cartridge according to the standard protocol.
-
Load the spiked sample onto the cartridge. Collect the flow-through in a labeled tube (Fraction 1: Load).
-
Wash the cartridge with the appropriate wash solvent(s). Collect each wash solution in a separate labeled tube (Fraction 2: Wash 1, Fraction 3: Wash 2, etc.).
-
Elute the analyte from the cartridge using the elution solvent. Collect the eluate in a labeled tube (Fraction 4: Elution).
-
To check for incomplete elution, perform a second elution with fresh solvent. Collect this in a separate tube (Fraction 5: Second Elution).
-
Analyze all collected fractions (Load, Wash(es), Elution, and Second Elution) by LC-MS to quantify the amount of this compound in each.
-
Calculate the percentage of the initial spiked amount present in each fraction to identify the step with significant analyte loss.[18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. specartridge.com [specartridge.com]
- 3. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 4. welch-us.com [welch-us.com]
- 5. specartridge.com [specartridge.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. providiongroup.com [providiongroup.com]
- 14. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. A systematic investigation to optimize simultaneous extraction and liquid chromatography tandem mass spectrometry analysis of estrogens and their conjugated metabolites in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hawach.com [hawach.com]
- 19. researchgate.net [researchgate.net]
Addressing chromatographic co-elution of estriol isomers with Estriol-d3-1
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic co-elution of estriol isomers with the deuterated internal standard, Estriol-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common estriol isomers that can interfere with analysis?
A1: The primary isomers of estriol (E3) that can cause analytical interference are 16-epiestriol (16-epiE3) and 17-epiestriol (17-epiE3). These compounds are stereoisomers, meaning they have the same chemical formula and mass but differ in the spatial arrangement of atoms. This structural similarity makes them challenging to separate chromatographically.
Q2: Why is co-elution with the internal standard, Estriol-d3, a problem?
A2: Estriol-d3 is a stable isotope-labeled internal standard used to ensure accurate quantification by correcting for variations during sample preparation and analysis. If an interfering isomer co-elutes with Estriol-d3, it can artificially alter the internal standard's signal, leading to inaccurate calculations and unreliable results for the target analyte, estriol.
Q3: Can mass spectrometry (MS) alone distinguish between estriol and its isomers?
A3: No, mass spectrometry alone cannot differentiate between these isomers. Estriol, 16-epiestriol, and 17-epiestriol are isobaric, meaning they have the identical molecular weight and produce the same mass-to-charge (m/z) ratio in the mass spectrometer. Therefore, effective chromatographic separation is essential for accurate quantification.
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic approach to diagnosing and resolving the co-elution of estriol isomers and the Estriol-d3 internal standard.
Step 1: Confirm Co-elution
First, verify that the issue is indeed co-elution. Inject individual standards of estriol, 16-epiestriol, 17-epiestriol, and Estriol-d3 if available. This will help determine the retention time of each compound under your current method and confirm the overlap.
Step 2: Method Optimization
If co-elution is confirmed, the chromatographic method must be optimized. The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for resolving isomer co-elution.
Data & Protocols
Comparative Chromatographic Data
Successful separation often relies on specific column chemistries. Pentafluorophenyl (PFP) columns are frequently recommended for their ability to resolve positional isomers. The table below summarizes typical retention times that might be achieved with a PFP column compared to a standard C18 column.
| Compound | Typical Retention Time (C18 Column) | Typical Retention Time (PFP Column) |
| 17-epiestriol | 2.5 min | 3.1 min |
| 16-epiestriol | 2.7 min | 3.8 min |
| Estriol | 2.7 min | 4.2 min |
| Estriol-d3 | 2.7 min | 4.2 min |
Note: Values are illustrative and will vary based on specific instrument conditions.
Example Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for developing a method capable of separating estriol isomers.
1. Liquid Chromatography Conditions:
-
Column: A PFP (Pentafluorophenyl) analytical column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
Start at 30% B, hold for 1 min.
-
Linear ramp to 55% B over 6 min.
-
Ramp to 95% B over 0.5 min, hold for 1 min.
-
Return to 30% B over 0.5 min, hold for 2 min for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
2. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table lists example precursor and product ions for monitoring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Estriol & Isomers | 287.2 | 145.1 |
| Estriol-d3 | 290.2 | 147.1 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument in use.
Instability of deuterated standards in acidic or basic solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the instability of deuterated standards in acidic or basic solutions.
Frequently Asked Questions (FAQs)
Q1: What causes the instability of deuterated standards in acidic or basic solutions?
A1: The primary cause of instability for deuterated standards in acidic or basic solutions is a chemical reaction known as hydrogen-deuterium exchange (HDX).[1] In this process, a deuterium atom on the standard molecule is replaced by a hydrogen atom from the solvent (e.g., water). This exchange is catalyzed by the presence of acids (H⁺) or bases (OH⁻).[1]
Q2: Which deuterium atoms in a molecule are most susceptible to exchange?
A2: The susceptibility of a deuterium atom to exchange depends on its location within the molecule:
-
Highly Labile: Deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are very rapidly exchangeable with protons from the solvent.
-
Potentially Labile: Deuterium atoms on a carbon adjacent to a carbonyl group (C=O) or in certain activated aromatic positions can be prone to exchange under acidic or basic conditions.[2]
-
Generally Stable: Deuterium atoms on alkyl or non-activated aromatic carbons are typically stable and less likely to exchange.
Q3: What is the effect of pH on the stability of deuterated standards?
A3: The rate of hydrogen-deuterium exchange is highly dependent on the pH of the solution. The exchange rate is at its minimum in the pH range of 2.5 to 3.[1] As the pH becomes more acidic or more basic, the rate of exchange increases significantly.[2] Therefore, storing deuterated standards in strongly acidic or basic solutions should be avoided whenever possible.[2]
Q4: Does temperature affect the stability of deuterated standards?
A4: Yes, temperature is a critical factor. An increase in temperature accelerates the rate of hydrogen-deuterium exchange. For instance, a 10°C rise in temperature can increase the rate of hydrolytic degradation by up to 500%.[3] Therefore, it is recommended to store deuterated standards at controlled, and often reduced, temperatures to minimize deuterium loss over time.
Q5: What are the analytical consequences of using an unstable deuterated standard?
A5: The use of an unstable deuterated standard can lead to significant errors in quantitative analysis, primarily in liquid chromatography-mass spectrometry (LC-MS) assays.[1][4][5] The loss of deuterium from the internal standard results in a decrease in its mass-to-charge ratio (m/z), causing it to be detected at the same m/z as the non-deuterated analyte. This leads to an artificially high response for the analyte and an underestimation of its true concentration.[6] Additionally, deuterated compounds may exhibit slight differences in chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[4] This can lead to differential matrix effects and further compromise the accuracy of the results.[7]
Q6: How can I prevent or minimize the instability of my deuterated standards?
A6: To ensure the integrity of your deuterated standards, consider the following best practices:
-
Proper Storage: Store deuterated standards in neutral, aprotic solvents whenever possible and at recommended low temperatures. Avoid prolonged storage in acidic or basic aqueous solutions.[2]
-
pH Control: If working with aqueous solutions is necessary, maintain the pH as close to neutral as possible or within the pH 2.5-3 range to minimize exchange.
-
Use of Alternative Isotopes: For applications requiring high accuracy and where stability is a major concern, consider using internal standards labeled with stable isotopes that do not exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4]
-
Stability Validation: Always perform stability studies of your deuterated standard in the specific matrix and conditions of your analytical method.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving deuterated standards.
| Symptom | Possible Cause | Troubleshooting Steps |
| Inaccurate or inconsistent quantitative results. | Deuterium back-exchange of the internal standard. | 1. Verify Storage Conditions: Ensure the deuterated standard is stored in a neutral, aprotic solvent and at the recommended temperature. 2. Assess Solution pH: Measure the pH of your sample and mobile phase. If highly acidic or basic, consider adjusting the pH to be closer to the minimal exchange range (pH 2.5-3) if compatible with your analyte's stability and chromatography. 3. Perform a Stability Study: Analyze a solution of the deuterated standard in your sample matrix at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the extent of deuterium loss. 4. Consider a ¹³C or ¹⁵N Labeled Standard: If back-exchange is confirmed and cannot be mitigated, switch to an internal standard labeled with a non-exchangeable isotope. |
| Internal standard peak appears at the same m/z as the analyte. | Significant deuterium loss has occurred, converting the deuterated standard to its non-deuterated form. | 1. Immediate Analysis: Prepare samples fresh and analyze them immediately to minimize the time for back-exchange to occur. 2. Optimize LC-MS Method: If possible, shorten the analytical run time to reduce the exposure of the standard to potentially destabilizing mobile phases. 3. Re-evaluate Standard's Suitability: The deuterated standard may not be suitable for the current analytical conditions. |
| Chromatographic peak splitting or shouldering for the internal standard. | Isotopic exchange is occurring during the chromatographic run. | 1. Mobile Phase pH: Evaluate the pH of the mobile phase. Highly acidic or basic mobile phases can promote on-column exchange. 2. Temperature Effects: If using elevated column temperatures, consider if this is contributing to the instability. |
| Drifting calibration curve or poor linearity. | Progressive degradation of the deuterated standard in the calibration standards over the course of the analytical run. | 1. Autosampler Stability: Investigate the stability of the standard in the autosampler over the typical run time. Consider using a cooled autosampler. 2. Fresh Standards: Prepare fresh calibration standards more frequently. |
Quantitative Data on Deuterated Standard Instability
The following table summarizes examples of deuterium loss observed for different compounds under various conditions. It is important to note that the rate of exchange is highly dependent on the specific molecular structure and the position of the deuterium label.
| Compound | Isotopic Label | Conditions | Time | Deuterium Loss (%) | Reference |
| Rofecoxib | ¹³CD₃ | Acetonitrile with traces of water, Room Temperature | - | Substantial exchange to ¹³CH₃ observed | [4] |
| Rofecoxib | ¹³CD₃ | Human Plasma, Room Temperature | 6 hours | 28% increase in ¹³CH₃-rofecoxib | [4] |
| Haloperidol | Deuterated | - | - | 35% lower recovery, potentially due to exchange | [4] |
Experimental Protocols
Protocol for Assessing the Stability of a Deuterated Standard in Solution
This protocol outlines a general procedure to evaluate the stability of a deuterated internal standard in a specific solvent or matrix under defined pH and temperature conditions.
1. Objective: To determine the rate and extent of deuterium back-exchange of a deuterated standard in a given solution over time.
2. Materials:
-
Deuterated standard
-
Non-deuterated (analyte) standard
-
High-purity solvent (e.g., acetonitrile, methanol, water)
-
Buffer solutions at desired pH values (e.g., pH 2, 4, 7, 10)
-
LC-MS grade water, acetonitrile, and formic acid (or other appropriate mobile phase modifiers)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the deuterated standard in a stable, aprotic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the non-deuterated analyte standard in the same solvent at a similar concentration.
-
-
Preparation of Test Solutions:
-
For each condition to be tested (e.g., pH 4 buffer at 25°C, plasma at 4°C), prepare a solution containing a known concentration of the deuterated standard (e.g., 1 µg/mL).
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), transfer an aliquot of each test solution to an autosampler vial and analyze by LC-MS/MS.
-
Incubate the remaining test solutions under the specified conditions (e.g., in a temperature-controlled water bath or refrigerator).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each test solution and analyze by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to separate the analyte and the deuterated standard.
-
Monitor the mass transitions for both the deuterated standard and the non-deuterated analyte.
-
4. Data Analysis:
-
For each time point, calculate the peak area of the deuterated standard and the peak area of the non-deuterated analyte.
-
The percentage of deuterium loss can be estimated by the increase in the analyte signal in the deuterated standard solution over time, relative to the initial signal of the deuterated standard.
-
Plot the percentage of the remaining deuterated standard against time for each condition.
5. Acceptance Criteria: The acceptable level of degradation will depend on the specific requirements of the assay. Often, a loss of more than 15% of the deuterated standard's purity is considered unacceptable for a quantitative bioanalytical method.
Visualizations
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Stable Isotope-Labeled Internal Standard(SIL-IS) 최적화 전략 [info-pharma.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Estriol Using Estriol-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of estriol is crucial for a variety of applications, from hormone therapy monitoring to research in endocrinology. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is a key component in achieving reliable and reproducible results, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of performance data from validated analytical methods for estriol, with a focus on those employing a deuterated internal standard.
Comparative Performance of Analytical Methods for Estriol
The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance indicators include linearity, the lower limit of quantification (LLOQ), accuracy, and precision. The following table summarizes these parameters from various studies on estriol quantification. While not all studies explicitly used Estriol-d3, they employed functionally equivalent deuterated internal standards or other robust internal standards, providing a valuable performance benchmark.
| Validation Parameter | Method A (Deuterated Estriol IS) | Method B (Deuterated Estriol IS) | Method C (d4-Estradiol IS) |
| Analytical Technique | GC-MS | UPLC-MS/MS | UPLC-MS/MS |
| Matrix | Plasma | Serum/Plasma | Rat Plasma |
| Linearity Range | 5 - 625 ng/L[1] | 4.8 - 13,600 pg/mL[2] | 1.00 - 200.0 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/L[1] | 4.8 pg/mL[2] | 1.00 ng/mL[3] |
| Intra-day Precision (%RSD) | Not Reported | < 15% | 2.6% - 7.5% |
| Inter-day Precision (%RSD) | Not Reported | < 15% | 3.3% - 9.5% |
| Accuracy (%RE) | Not Reported | Not Reported | 1.6% - 9.4% |
| Recovery | 92.9%[1] | Not Reported | Not Reported |
Experimental Protocols
A detailed experimental protocol is fundamental for reproducing an analytical method. Below are representative methodologies for the quantification of estriol using LC-MS/MS with a deuterated internal standard.
Method 1: LC-MS/MS with Liquid-Liquid Extraction
This method is suitable for the analysis of estriol in plasma.[4]
-
Sample Preparation:
-
To a plasma sample, add Estriol-d3 as the internal standard.
-
Perform a liquid-liquid extraction using a mixture of diethyl ether and hexane (70:30, v/v).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Ionization Mode: Tandem Mass Spectrometry (MS/MS), specific ion transitions for estriol and Estriol-d3 are monitored.
-
Method 2: UPLC-MS/MS with Solid-Phase Extraction
This high-sensitivity method is applicable for the determination of estriol in serum or plasma.[2]
-
Sample Preparation:
-
Combine serum or plasma samples with a stable isotope-labeled internal standard.
-
Perform solid-phase extraction (SPE) to clean up the sample.
-
Evaporate the solvent.
-
Derivatize the estrogens to form dansyl derivatives.
-
-
Chromatographic Conditions:
-
Technique: Ultra-Performance Liquid Chromatography (UPLC).
-
Specific column and mobile phase composition are optimized for the separation of dansylated estrogens.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Implementation of a High Sensitive LC-MS/MS Method for Measurement of Oestradiol, Oestrone and Oestriol | ESPE2015 | 54th Annual ESPE (ESPE 2015) | ESPE Abstracts [abstracts.eurospe.org]
- 3. mednexus.org [mednexus.org]
- 4. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Estriol-d3 versus 13C-Labeled Estriol as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards for estriol: Deuterium-labeled Estriol (Estriol-d3) and Carbon-13-labeled Estriol (13C-labeled Estriol). This comparison is supported by established principles of bioanalytical method development and presents a representative experimental protocol for their evaluation.
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard.[1] They are structurally almost identical to the analyte of interest and are expected to behave similarly during sample preparation and analysis, thus compensating for variability.[2] However, the choice of the isotope label—typically deuterium (²H or D) or carbon-13 (¹³C)—can significantly impact assay performance.[3] While deuterium-labeled standards are often more accessible and cost-effective, they can present analytical challenges that are generally not observed with ¹³C-labeled analogues.[2][4][5]
Performance Comparison: Estriol-d3 vs. 13C-Labeled Estriol
The following table summarizes the expected performance characteristics of Estriol-d3 and 13C-labeled Estriol as internal standards based on the well-documented behaviors of deuterium and ¹³C-labeled compounds in LC-MS/MS applications.
| Performance Parameter | Estriol-d3 | ¹³C-Labeled Estriol | Rationale |
| Chromatographic Co-elution with Analyte | Potential for slight retention time shift (earlier elution on reverse-phase columns). | Expected to have identical retention time as the unlabeled analyte. | The substitution of hydrogen with the larger deuterium atom can alter the physicochemical properties of the molecule, leading to chromatographic separation from the native analyte.[6] ¹³C labeling results in a negligible change in these properties, ensuring co-elution.[2][7][8] |
| Compensation for Matrix Effects | May be incomplete if chromatographic separation occurs. | Ideal for compensating for matrix effects due to co-elution. | For an internal standard to effectively compensate for matrix-induced ion suppression or enhancement, it must experience the same matrix effects as the analyte at the same point in time.[1] Co-elution is critical for this.[7] |
| Isotopic Stability | Risk of back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., hydroxyl groups). | Highly stable with no risk of isotopic exchange. | Deuterium atoms, particularly those on heteroatoms, can be susceptible to exchange with protons in the sample matrix or mobile phase.[4][7][9] Carbon-13 atoms are integrated into the stable carbon backbone of the molecule.[2] |
| Fragmentation in MS/MS | The presence of deuterium can sometimes alter fragmentation patterns or require different collision energies compared to the native analyte. | Fragmentation pattern is expected to be identical to the native analyte, with a mass shift corresponding to the number of ¹³C atoms. | The increased mass of deuterium can influence bond cleavage energies.[3] |
| Cost and Availability | Generally more readily available and less expensive. | Often more expensive and may have more limited availability due to more complex synthesis. | The synthetic routes to introduce deuterium are often simpler than those for ¹³C.[2][4][5] |
Experimental Evaluation Protocol
To empirically determine the suitability of Estriol-d3 and ¹³C-labeled Estriol as internal standards, a rigorous validation of the bioanalytical method should be performed. Below is a representative protocol for the quantification of estriol in human serum.
Objective: To validate an LC-MS/MS method for the determination of estriol in human serum, comparing the performance of Estriol-d3 and ¹³C-labeled Estriol as internal standards.
1. Materials and Reagents:
-
Estriol certified reference standard
-
Estriol-d3 internal standard
-
¹³C-labeled Estriol internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum (drug-free)
-
Solid-phase extraction (SPE) cartridges
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of estriol, Estriol-d3, and ¹³C-labeled Estriol in methanol (1 mg/mL).
-
Prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution of the estriol stock solution.
-
Prepare separate working internal standard solutions for Estriol-d3 and ¹³C-labeled Estriol in methanol.
3. Sample Preparation (Solid-Phase Extraction):
-
Pipette 200 µL of human serum (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either Estriol-d3 or ¹³C-labeled Estriol).
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: Q1: 287.2 m/z -> Q3: 145.1 m/z
-
Estriol-d3: Q1: 290.2 m/z -> Q3: 147.1 m/z
-
¹³C-labeled Estriol (e.g., Estriol-¹³C₆): Q1: 293.2 m/z -> Q3: 149.1 m/z
-
-
Optimize source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., declustering potential, collision energy) for each analyte and internal standard.
-
5. Method Validation Experiments:
-
Selectivity: Analyze blank serum samples from multiple sources to check for interferences at the retention times of the analyte and internal standards.
-
Linearity and Range: Analyze calibration curves over the expected concentration range.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked serum with the response in a neat solution. This should be performed for both internal standards.
-
Recovery: Compare the analyte response in pre-extraction spiked serum with that in post-extraction spiked serum.
Visualizing the Workflow and Structures
To better illustrate the processes and molecules involved, the following diagrams are provided.
Caption: General workflow for the LC-MS/MS analysis of estriol using a stable isotope-labeled internal standard.
Caption: Chemical structures of Estriol and its deuterated and 13C-labeled analogues.
Conclusion
While Estriol-d3 may be a viable and cost-effective option for some applications, the inherent physicochemical differences introduced by deuterium labeling can lead to analytical challenges, most notably a potential lack of co-elution with the native analyte. This can compromise the accuracy of quantification by failing to fully compensate for matrix effects.
In contrast, ¹³C-labeled estriol is considered the superior choice for an internal standard in demanding bioanalytical applications.[3] Its identical chromatographic behavior and high isotopic stability ensure the most accurate and reliable correction for variations during sample processing and analysis.[2][7] For the development of robust and high-quality bioanalytical methods for estriol, the use of a ¹³C-labeled internal standard is strongly recommended.
References
- 1. scispace.com [scispace.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Analysis of Estriol Utilizing Estriol-d3 as an Internal Standard
This guide provides a comprehensive comparison of methodologies for the quantification of estriol in biological matrices, with a particular focus on the use of Estriol-d3 as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and accurate analytical methods for estriol. While direct, publicly available inter-laboratory comparison data for estriol analysis is limited, this guide synthesizes information from method validation studies and proficiency testing program descriptions to offer valuable insights into expected performance and best practices.
Data Presentation: A Comparative Overview
The choice of analytical methodology significantly impacts the accuracy and precision of estriol quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2][3] The use of a stable isotope-labeled internal standard, such as Estriol-d3, is crucial in LC-MS/MS methods to compensate for matrix effects and variations during sample preparation and injection.[3]
Table 1: Comparison of Analytical Methods for Estriol Quantification
| Parameter | LC-MS/MS with Estriol-d3 | Immunoassay (e.g., ELISA, RIA) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Antibody-antigen binding |
| Specificity | High; capable of distinguishing between structurally similar steroids | Variable; prone to cross-reactivity with other estrogens and metabolites[2][3] |
| Sensitivity (LOQ) | Low pg/mL range[2] | Higher pg/mL to ng/mL range |
| Precision (CV%) | Typically <15%[2] | Can be >15-20% |
| Accuracy | High; considered the reference method | Can be affected by matrix effects and cross-reactivity |
| Throughput | Moderate to high | High |
| Cost per Sample | Higher | Lower |
Table 2: Performance Characteristics of LC-MS/MS Methods for Estriol with a Deuterated Internal Standard (Illustrative Data)
| Laboratory | Method | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (% Recovery) |
| Lab A | UPLC-MS/MS | 0.1 - 100 | 0.1 | 3.5 | 5.2 | 95 - 105 |
| Lab B | HPLC-MS/MS | 0.2 - 200 | 0.2 | 4.1 | 6.8 | 92 - 108 |
| Lab C | UPLC-MS/MS | 0.05 - 50 | 0.05 | 5.0 | 7.5 | 90 - 110 |
Note: This table presents illustrative data based on typical performance characteristics reported in method validation studies. Actual performance may vary between laboratories.
The College of American Pathologists (CAP) offers a proficiency testing program for unconjugated estriol (uE3), which allows participating laboratories to assess their performance against their peers. While specific summary reports are not publicly disseminated, participation in such programs is a critical component of a laboratory's quality assurance to ensure the accuracy and reliability of their estriol assays.
Alternative Internal Standards
While Estriol-d3 is a commonly used internal standard, other stable isotope-labeled variants are available and may offer advantages.
Table 3: Comparison of Stable Isotope-Labeled Internal Standards for Estriol Analysis
| Internal Standard | Isotopic Label | Potential Advantages | Potential Disadvantages |
| Estriol-d3 | Deuterium (³H) | Readily available | Potential for chromatographic separation from the native analyte, which can lead to inaccurate correction for matrix effects.[4] Possibility of deuterium exchange under certain conditions. |
| Estriol-d4 | Deuterium (⁴H) | Similar to Estriol-d3 | Similar potential for chromatographic shift and isotopic instability. |
| Estriol-¹³C₃ | Carbon-13 (¹³C) | Co-elutes almost identically with the native analyte, providing better correction for matrix effects.[5] More stable isotope label with no risk of exchange.[5] | Generally more expensive and may be less readily available than deuterated standards. |
Experimental Protocols
Key Experiment: Quantification of Estriol in Human Serum using LC-MS/MS with Estriol-d3 Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum sample, calibrator, or quality control, add 50 µL of working internal standard solution (Estriol-d3 in methanol).
-
Vortex mix for 30 seconds.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex mix and transfer to an autosampler vial for injection.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: Precursor ion (m/z) -> Product ion (m/z) (e.g., 287.2 -> 145.1)
-
Estriol-d3: Precursor ion (m/z) -> Product ion (m/z) (e.g., 290.2 -> 147.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for both estriol and Estriol-d3.
-
Calculate the peak area ratio (Estriol / Estriol-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Estriol Signaling Pathway
Estriol, like other estrogens, primarily exerts its biological effects by binding to estrogen receptors (ERs), which are located in the nucleus of target cells. This interaction initiates a cascade of events leading to the regulation of gene expression.
Caption: Simplified diagram of the classical genomic estriol signaling pathway.
Experimental Workflow for Estriol Analysis
The following diagram outlines the typical workflow for the quantification of estriol in serum samples using LC-MS/MS with an internal standard.
Caption: A typical experimental workflow for estriol quantification by LC-MS/MS.
References
A Comparative Guide to Estriol Quantification: LC-MS/MS vs. Immunoassay
For researchers, scientists, and drug development professionals navigating the complexities of hormone quantification, the choice of analytical methodology is paramount. This guide provides a detailed comparison of two primary techniques for measuring estriol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing deuterated internal standards like Estriol-d3, and traditional immunoassays, such as ELISA.
This objective overview presents experimental data on the linearity, accuracy, and precision of these methods, complemented by detailed experimental protocols and workflow visualizations to aid in informed decision-making for your research needs.
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate assay for estriol quantification hinges on the specific requirements of the study, including desired sensitivity, specificity, and the nature of the biological matrix. Below is a summary of the performance characteristics of LC-MS/MS and immunoassay methods.
| Performance Metric | LC-MS/MS with Deuterated Internal Standard | Immunoassay (ELISA) | Key Considerations |
| Linearity | Excellent, with R² values typically > 0.99 over a wide dynamic range (e.g., 0.5 pg/mL to 32 ng/mL)[1][2]. | Good, but can be more variable, especially at the lower and upper ends of the standard curve. Non-linear relationships can occur at low concentrations[1]. | LC-MS/MS generally offers a broader linear range, crucial for studies with diverse sample concentrations. |
| Accuracy | High, with analytical recoveries often between 95% and 105%[1]. The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation. | Can be affected by cross-reactivity with other structurally similar steroids, leading to potential overestimation of estriol levels. Biases can be concentration-dependent when compared to LC-MS/MS[1]. | For applications demanding high specificity and accuracy, particularly in complex biological matrices, LC-MS/MS is the gold standard. |
| Precision | High, with intra- and inter-assay coefficients of variation (CVs) typically below 10%[1][3]. | Variable, with intra-assay CVs often ranging from <5% to 10% and inter-assay CVs from <10% to over 15% for some kits. | LC-MS/MS generally demonstrates superior precision, ensuring higher reproducibility of results. |
| Sensitivity | Very high, with lower limits of quantification (LLOQ) reaching the sub-picogram per milliliter (pg/mL) range (e.g., 0.5 pg/mL)[2][4]. | Varies widely between kits, with LLOQs typically in the low pg/mL to ng/mL range. | For studies requiring the detection of very low estriol concentrations, such as in men or postmenopausal women, the sensitivity of LC-MS/MS is a distinct advantage. |
| Specificity | Excellent, as it separates and identifies molecules based on both their chromatographic retention time and their unique mass-to-charge ratio. | Can be limited by the specificity of the antibody used, with potential for cross-reactivity with other endogenous or exogenous steroids. | The high specificity of LC-MS/MS minimizes the risk of erroneous results due to interfering substances. |
Experimental Protocols: A Detailed Look at the Methodologies
Understanding the intricacies of each assay's workflow is crucial for implementation and troubleshooting. Below are detailed protocols for both an LC-MS/MS method and a competitive ELISA for estriol quantification.
LC-MS/MS Method for Serum Estriol Quantification
This protocol outlines a typical workflow for the analysis of estriol in serum using liquid chromatography-tandem mass spectrometry with a deuterated internal standard.
1. Sample Preparation:
-
Aliquoting: Transfer 200 µL of serum sample, calibrator, or quality control into a clean glass tube[5].
-
Internal Standard Spiking: Add a known amount of deuterated estriol (e.g., Estriol-d3) internal standard solution to each tube. This is a critical step for accurate quantification as the internal standard will behave similarly to the analyte during extraction and ionization, correcting for any losses or variations[5].
-
Liquid-Liquid Extraction (LLE):
-
Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate) to the serum samples[5].
-
Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional but common for enhancing sensitivity):
-
Reconstitute the dried extract in a derivatization reagent solution (e.g., dansyl chloride) and incubate to allow the reaction to complete[6]. This step adds a chemical group to the estriol molecule that improves its ionization efficiency in the mass spectrometer.
-
-
Final Reconstitution: Evaporate the derivatization reagent and reconstitute the final residue in a solvent compatible with the LC mobile phase (e.g., a methanol/water mixture)[5].
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system equipped with a suitable analytical column (e.g., a C18 column). The analytes are separated based on their physicochemical properties as they pass through the column with the mobile phase[3].
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The estriol and its deuterated internal standard are ionized (e.g., by electrospray ionization - ESI).
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard, ensuring highly specific detection and quantification.
-
Competitive ELISA Protocol for Estriol Quantification
This protocol describes a common procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for measuring estriol.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and any other required solutions according to the kit manufacturer's instructions.
2. Assay Procedure:
-
Sample/Standard Addition: Pipette a defined volume (e.g., 50 µL) of standards, controls, and samples into the appropriate wells of the microplate, which is pre-coated with an anti-estriol antibody[7][8].
-
Enzyme Conjugate Addition: Add a fixed amount of enzyme-labeled estriol (e.g., HRP-estriol conjugate) to each well. This will compete with the estriol in the sample for binding to the antibody on the plate[7][8].
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding reaction to reach equilibrium[7].
-
Washing: Aspirate the contents of the wells and wash them multiple times with the wash buffer to remove any unbound reagents[8].
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate into a colored product[8].
-
Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) to allow for color development[7][8].
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction and stabilize the color[7].
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of estriol in the sample.
Concluding Remarks
The choice between an LC-MS/MS assay using a deuterated internal standard and an immunoassay for estriol quantification should be guided by the specific demands of the research. For applications requiring the highest levels of accuracy, specificity, and sensitivity, particularly when analyzing low concentrations of estriol or in complex biological matrices, LC-MS/MS is the superior method. While immunoassays offer a more accessible and higher-throughput option, researchers must be cognizant of the potential for cross-reactivity and the importance of thorough validation to ensure the reliability of their results. This guide provides the foundational information to assist in making a well-informed decision that aligns with the scientific rigor and objectives of your study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 8. zellx.de [zellx.de]
A Comparative Guide to the Quantification of Estriol: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of estriol is paramount for a multitude of applications, from clinical diagnostics to pharmaceutical research. This guide provides an objective comparison of analytical methodologies for estriol quantification, with a focus on the limits of detection (LOD) and quantification (LOQ). We delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing an internal standard, Estriol-d3, and contrast it with alternative techniques, supported by experimental data and detailed protocols.
The Gold Standard: LC-MS/MS with Estriol-d3 Internal Standard
The use of a stable isotope-labeled internal standard, such as Estriol-d3, in conjunction with LC-MS/MS is widely regarded as the gold standard for the quantification of endogenous compounds like estriol. This approach offers high selectivity and sensitivity, minimizing matrix effects and ensuring accurate measurement even at low concentrations.
The primary advantage of using an isotopic internal standard is its ability to co-elute with the analyte of interest, experiencing identical ionization and fragmentation patterns. This intrinsic similarity allows for precise correction of any analyte loss during sample preparation and analysis, leading to highly reliable and reproducible results.
Performance Characteristics: A Comparative Analysis
The selection of an appropriate analytical method hinges on its ability to reliably detect and quantify the analyte at the required concentration levels. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be accurately and precisely quantified, are critical performance metrics.
Below is a comparative summary of the LOD and LOQ for estriol and other relevant estrogens using various analytical techniques.
| Analytical Method | Analyte | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| UPLC-MS/MS | Estriol (E3) | d4-Estradiol (d4-E2) | - | 1.00 ng/mL | Rat Plasma[1] |
| LC-MS/MS | Estradiol (E2) | ¹³C₃-Estradiol | - | 0.16 pg/mL (0.6 pmol/L) | Human Serum[2] |
| LC-MS/MS | Estrone (E1) | ¹³C₃-Estrone | - | 0.07 pg/mL (0.3 pmol/L) | Human Serum[2] |
| LC-MS/MS | Estradiol (E2) | d4-Estradiol | - | 0.5 pg/mL | Human Serum[3][4][5] |
| HPLC | Estriol (E3) | - | - | 10 ng/mL | Pharmaceutical Preparations |
| GC-MS | Estriol (E3) | - | - | 12.5 ng/mL | Pharmaceutical Preparations |
| Immunoassay (ELISA) | Estrogens | - | 0.05 µg/L | - | Water[6] |
Note: While a specific LOD for the UPLC-MS/MS method for estriol was not provided in the cited source, the Lower Limit of Quantification (LLOQ) is a robust indicator of the method's sensitivity at the lower end of the measurement range.
As the table illustrates, LC-MS/MS methods, particularly those employing internal standards, demonstrate superior sensitivity with significantly lower LOQs compared to older techniques like HPLC and GC-MS without isotopic dilution. Immunoassays, while offering a different approach, can be prone to cross-reactivity and may not provide the same level of specificity and accuracy as mass spectrometry-based methods, especially at low concentrations.[7][8]
Experimental Protocols
For researchers looking to implement or adapt these methodologies, detailed experimental protocols are crucial. Below are outlines for the quantification of estriol and other estrogens using LC-MS/MS.
Protocol 1: UPLC-MS/MS for Estriol in Rat Plasma
This protocol is based on a method developed for the quantification of estriol in a preclinical setting.[1]
1. Sample Preparation:
-
Aliquots of rat plasma (90 µL) are spiked with 10 µL of the internal standard working solution (d4-Estradiol).
-
Proteins are precipitated by the addition of an organic solvent.
-
The supernatant is collected, evaporated to dryness, and reconstituted in a solution of 25:75 (v/v) methanol-water for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters Xevo TQ-S UPLC-MS/MS system.
-
Column: A suitable reversed-phase column for steroid separation.
-
Mobile Phase: A gradient of methanol and water.
-
Mass Spectrometry: Operated in a suitable ionization mode (e.g., electrospray ionization - ESI) with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for both estriol and the internal standard.
Protocol 2: General LC-MS/MS for Estrogens in Human Serum
This protocol provides a general workflow for the analysis of estrogens in clinical samples.
1. Sample Preparation:
-
Serum samples (e.g., 200 µL) are spiked with an isotope-labeled internal standard solution (e.g., ¹³C₃-Estradiol, d4-Estradiol).[2][9]
-
Liquid-liquid extraction (LLE) is performed using a solvent mixture such as hexane and ethyl acetate or methyl tert-butyl ether (MTBE) to isolate the steroids.[10]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[9]
-
In some methods, derivatization with a reagent like dansyl chloride may be employed to enhance ionization efficiency and sensitivity.[10]
2. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative or positive ion mode with MRM is typically used for quantification.[2]
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context of estriol, the following diagrams are provided.
Estriol, like other estrogens, primarily exerts its effects by binding to estrogen receptors (ERs), which are located in the cytoplasm and nucleus of target cells.[11][12] Upon binding, the receptor-hormone complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes.[11][12] Additionally, estrogens can initiate rapid signaling events through membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPER), which can activate various kinase cascades.[12]
Conclusion
The quantification of estriol with high sensitivity and specificity is critical for advancing our understanding of its physiological and pathological roles. LC-MS/MS methods, particularly those incorporating stable isotope-labeled internal standards like Estriol-d3, offer unparalleled performance in terms of low limits of detection and quantification. While other methods such as HPLC, GC-MS, and immunoassays have their applications, they generally do not match the sensitivity and specificity of LC-MS/MS, especially for the analysis of low-level endogenous estriol in complex biological matrices. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific research needs.
References
- 1. mednexus.org [mednexus.org]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. msacl.org [msacl.org]
- 11. m.youtube.com [m.youtube.com]
- 12. cusabio.com [cusabio.com]
A Comparative Guide to Deuterated Estrogen Standards for Quantitative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of estrogens is critical. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and accuracy.[1][2] Central to this methodology is the use of deuterated estrogen standards as internal references. This guide provides an objective comparison of the performance of different deuterated estrogen standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
Performance of Deuterated Estrogen Standards: A Comparative Overview
The choice of a deuterated internal standard can influence the performance of an LC-MS/MS assay. The ideal standard should co-elute with the analyte, exhibit similar ionization efficiency, and remain stable throughout the sample preparation and analysis process. While direct comparative studies are limited, analysis of published validation data for methods utilizing different deuterated estradiol standards allows for an indirect assessment of their performance.
The following table summarizes the performance characteristics of LC-MS/MS methods for estradiol quantification using different deuterated standards. It is important to note that variations in instrumentation, sample matrix, and extraction protocols can also impact these metrics.
| Deuterated Standard | Linearity (Range) | Precision (% CV) | Accuracy (% Bias or % Recovery) | Lower Limit of Quantification (LLOQ) | Reference |
| Estradiol-d4 | 5–800 pg/mL (Linear, r2 > 0.999) | Within-run: <10%, Between-run: <10% | N/A | 0.5 pg/mL | [3][4] |
| Estradiol-d5 | N/A | N/A | 100.2 – 107.3% Recovery | N/A | [5] |
| Deuterated Estradiol (unspecified) | 0.2-10311.6 pmol/L | Intra-laboratory: 3.0-10.1% | Within 15% bias | 7.5 pmol/L | [6] |
| Deuterated Estrogens (d4-E2, d3-E3, etc.) | 10^3-fold concentration range | Intrabatch: 7-30%, Interbatch: 8-29% | 91-113% Recovery | 8 pg/mL | [7][8] |
Note: N/A indicates that the specific data point was not available in the cited reference. The performance metrics are influenced by the entire analytical method and not solely the internal standard.
Key Considerations for Selecting a Deuterated Standard
Several factors should be considered when selecting a deuterated estrogen standard:
-
Degree and Position of Deuteration: The number and location of deuterium atoms are crucial. The label should be on a stable part of the molecule to prevent back-exchange of deuterium for hydrogen during sample processing.[9] Deuterium atoms positioned alpha to a carbonyl group may be more susceptible to exchange.[8]
-
Isotopic Purity: High isotopic purity is essential to minimize interference from the unlabeled analyte present as an impurity in the standard.
-
Matrix Effects: While stable isotope-labeled internal standards are designed to compensate for matrix effects, differential matrix effects can still occur, potentially due to slight differences in retention times between the analyte and the deuterated standard.[9] Thorough validation in the specific biological matrix is therefore critical.[10]
Experimental Protocols
The following is a representative experimental protocol for the quantification of estradiol in human serum using a deuterated internal standard and LC-MS/MS. This protocol synthesizes common practices from various published methods.
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Spiking: To 200 µL of serum, add the deuterated estradiol internal standard.[3][11]
-
Extraction: Perform liquid-liquid extraction with a mixture of hexane and ethyl acetate.[11][12]
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.[12]
-
Derivatization: Reconstitute the dried extract and derivatize with dansyl chloride to enhance ionization efficiency.[11]
LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and methanol/acetonitrile.[3][12]
-
Ionization: Employ electrospray ionization (ESI) or atmospheric pressure photoionization (APPI).[13]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native estradiol and the deuterated internal standard.
Visualizing Key Processes
To better understand the methodologies discussed, the following diagrams illustrate a typical analytical workflow and the principle of isotope dilution.
Caption: A typical workflow for estrogen analysis using LC-MS/MS.
Caption: The principle of isotope dilution for accurate quantification.
References
- 1. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of endogenous estrogens and estrogen metabolites in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myadlm.org [myadlm.org]
- 10. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msacl.org [msacl.org]
- 13. researchgate.net [researchgate.net]
Measuring Estriol in Low-Concentration Samples: A Comparative Guide to Method Validation
For researchers, scientists, and professionals in drug development, the accurate measurement of estriol in low-concentration samples is critical for reliable study outcomes. This guide provides an objective comparison of the primary methodologies used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most appropriate method for your research needs.
Performance Comparison of Analytical Methods
The choice of analytical method for estriol measurement in low-concentration samples significantly impacts data quality. While immunoassays have been traditionally used, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity, particularly at low analyte levels.[1][2][[“]][4][5] Immunoassays are susceptible to cross-reactivity with structurally similar steroids and metabolites, which can lead to an overestimation of estriol concentrations.[5][6]
The following table summarizes the quantitative performance of LC-MS/MS and Immunoassays based on published validation data.
| Performance Metric | LC-MS/MS | Immunoassay (Chemiluminescence) | Immunoassay (RIA/ELISA) |
| Limit of Quantification (LOQ) | 0.07 pg/mL - 0.2 ng/mL[7][8][9] | Typically higher than LC-MS/MS | 0.05 µg/L (for water samples)[10] |
| Limit of Detection (LOD) | 0.05 ng/mL[8] | Not consistently reported for low levels | Not consistently reported for low levels |
| Precision (CV%) | < 10%[1][2][7] | < 15%[11] | ≤ 17.8%[1][2] |
| Accuracy/Recovery | 95.9% - 104.2%[8] | 88% - 118%[11] | Variable, prone to overestimation[6] |
| Specificity | High | Moderate to High | Lower, susceptible to cross-reactivity[1][2] |
| Correlation with LC-MS/MS | N/A | R² = 0.9663 - 0.9678[8] | Moderate to high in premenopausal women (rs=0.8–0.9), weaker in postmenopausal women (rs=0.4–0.8)[1][2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for accurate and reproducible results. Below are representative protocols for LC-MS/MS and a general immunoassay.
LC-MS/MS Method for Ultrasensitive Estradiol and Estrone Measurement
This protocol is adapted from an ultrasensitive LC-MS/MS method suitable for sub-picomolar range measurements.[7]
1. Sample Preparation:
- Spike serum samples, calibrators, and quality controls with an isotope-labeled internal standard.
- Perform liquid-liquid extraction to purify the sample.
2. LC-MS/MS Analysis:
- Reconstitute the extracted samples.
- Analyze the reconstituted extracts using LC-MS/MS in negative electrospray ionization mode.
3. Validation Parameters:
- Limit of Quantification (LOQ): Determined as the lowest concentration with a coefficient of variation (CV) ≤ 20%. One study achieved an LOQ of 0.6 pmol/L (0.16 pg/mL) for estradiol and 0.3 pmol/L (0.07 pg/mL) for estrone.[7]
- Precision: Assessed at multiple quality control levels. A CV below 9.0% for estradiol and 7.8% for estrone across a range of concentrations has been reported.[7]
- Accuracy: Traceable to a reference standard (e.g., BCR576 for estradiol).
Chemiluminescence Immunoassay (CLIA) for Estriol Determination
This protocol is based on a described CLIA method using magnetic microparticles.[11]
1. Assay Principle:
- A competitive immunoassay format is typically used where estriol in the sample competes with a labeled estriol for binding to a limited number of anti-estriol antibody sites.
- Magnetic microparticles are often used as the solid phase for antibody immobilization, facilitating separation.
2. Assay Procedure:
- Incubate serum samples with anti-estriol antibody and an acridinium-labeled estriol conjugate.
- Introduce magnetic microparticles coated with a secondary antibody to capture the primary antibody complex.
- Apply a magnetic field to separate the microparticles and wash away unbound components.
- Trigger the chemiluminescent reaction by adding an appropriate reagent.
- Measure the light emission, which is inversely proportional to the concentration of estriol in the sample.
3. Performance Characteristics:
- Calibration Range: A typical calibration curve for estriol can range from 0.6 to 60 ng/mL.[11]
- Precision: Intra- and inter-assay CVs are generally less than 11% and 15%, respectively.[11]
- Recovery: Expected recovery rates are in the range of 90% to 116%.[11]
Visualizing the Workflow
To better understand the procedural flow of each method, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for LC-MS/MS based estriol measurement.
Caption: General workflow for a competitive chemiluminescence immunoassay.
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of Liquid Chromatography-Tandem Mass Spectrometry, RIA, and ELISA Methods for Measurement of Urinary Estrogens | Semantic Scholar [semanticscholar.org]
- 3. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - Consensus [consensus.app]
- 4. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Evaluating the Robustness of Analytical Methods: A Comparative Guide to Internal Standards Using Estriol-d3-1
For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is paramount for reliable and reproducible results. An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the quantitative analysis of steroid hormones like estriol by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical factor in achieving method robustness. This guide provides a comparative evaluation of Estriol-d3-1 as an internal standard, supported by experimental data and detailed methodologies, to aid in the development of robust analytical methods.
The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the accuracy and precision of LC-MS/MS assays. These internal standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar matrix effects and variations in sample preparation and instrument response. This co-behavior allows for reliable correction of potential errors, thereby improving the overall robustness of the method.
The Critical Role of the Internal Standard in Method Robustness
The choice of an internal standard can significantly affect the results obtained from an LC-MS/MS assay.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard for use as internal standards in mass spectrometry-based methods. The degree of deuteration and the position of the deuterium atoms can, however, influence the chromatographic behavior and fragmentation patterns, potentially impacting the method's performance under varied conditions.
Comparison of this compound with Alternative Internal Standards
While direct comparative studies focusing solely on the robustness imparted by different deuterated estriol internal standards are limited, we can infer performance from validation data of various LC-MS/MS methods. The key parameters to evaluate when assessing the robustness of a method using a particular internal standard include precision (repeatability and intermediate precision) and accuracy under deliberately varied chromatographic conditions.
Table 1: Comparison of Performance Characteristics of a Hypothetical LC-MS/MS Method for Estriol using Different Internal Standards under Varied Conditions
| Method Parameter Variation | Analyte Response (Estriol) | This compound (IS) Response | Analyte/IS Ratio | %RSD of Analyte/IS Ratio | Accuracy (%) |
| Nominal Conditions | |||||
| Mobile Phase pH 5.0, Flow Rate 0.4 mL/min, Column Temp 40°C | 100,000 | 120,000 | 0.833 | 2.1 | 99.5 |
| Robustness Testing Conditions | |||||
| Alternative 1: Estriol-d4 | |||||
| Mobile Phase pH 4.8 | 98,000 | 117,500 | 0.834 | 2.3 | 99.8 |
| Mobile Phase pH 5.2 | 102,000 | 122,500 | 0.833 | 2.0 | 99.4 |
| Flow Rate 0.38 mL/min | 105,000 | 126,000 | 0.833 | 2.2 | 99.6 |
| Flow Rate 0.42 mL/min | 95,000 | 114,000 | 0.833 | 2.4 | 99.5 |
| Column Temp 38°C | 101,000 | 121,000 | 0.835 | 2.1 | 100.1 |
| Column Temp 42°C | 99,000 | 119,000 | 0.832 | 2.2 | 99.2 |
| Alternative 2: Non-Isotopic Structural Analog (e.g., Estrone-d4) | |||||
| Mobile Phase pH 4.8 | 98,000 | 110,000 | 0.891 | 4.5 | 106.9 |
| Mobile Phase pH 5.2 | 102,000 | 130,000 | 0.785 | 4.8 | 94.2 |
| Flow Rate 0.38 mL/min | 105,000 | 135,000 | 0.778 | 5.1 | 93.4 |
| Flow Rate 0.42 mL/min | 95,000 | 105,000 | 0.905 | 4.9 | 108.6 |
| Column Temp 38°C | 101,000 | 125,000 | 0.808 | 4.6 | 97.0 |
| Column Temp 42°C | 99,000 | 115,000 | 0.861 | 4.7 | 103.4 |
This table presents hypothetical data for illustrative purposes, based on expected outcomes from robustness studies. The %RSD and Accuracy values demonstrate the superior ability of a closely related isotopic internal standard (Estriol-d4) to compensate for variations compared to a non-isotopic structural analog.
As illustrated in the hypothetical data in Table 1, a stable isotope-labeled internal standard that is structurally very similar to the analyte (e.g., Estriol-d4) is expected to show minimal variation in the analyte/internal standard ratio, even when method parameters are deliberately altered. This leads to consistent accuracy and high precision, demonstrating the robustness of the method. In contrast, a non-isotopic structural analog may exhibit different responses to changes in chromatographic conditions, resulting in greater variability in the analyte/IS ratio and compromising the accuracy and precision of the results. This compound, being a stable isotope-labeled analog of estriol, is expected to perform similarly to Estriol-d4 in this context, providing excellent compensation for analytical variability.
Experimental Protocols for Robustness Testing
To formally evaluate the robustness of an analytical method using this compound, a systematic approach involving designed experiments is recommended. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation.[3] Two common experimental designs for robustness testing are the Plackett-Burman design and the Youden test.[4][5][6][7][8]
Plackett-Burman Design for Robustness Testing
This is a fractional factorial design that is efficient for screening multiple factors simultaneously to identify which have the most significant effect on the method's performance.
Protocol:
-
Factor Selection: Identify critical method parameters that could potentially vary during routine use. For an LC-MS/MS method for estriol, these may include:
-
Mobile phase pH (e.g., ±0.2 units)
-
Percentage of organic modifier in the mobile phase (e.g., ±2%)
-
Column temperature (e.g., ±2°C)
-
Flow rate (e.g., ±5%)
-
Different batches of the analytical column
-
Different sample extraction times (e.g., ±10%)
-
Different sources of reagents
-
-
Experimental Design: Create a Plackett-Burman design matrix for the selected factors at two levels (high and low).
-
Sample Analysis: Prepare and analyze a set of quality control (QC) samples (e.g., low, medium, and high concentrations) for each experimental run defined by the design matrix. Each sample should be spiked with a consistent concentration of this compound.
-
Data Analysis: For each run, calculate the mean concentration, precision (%RSD), and accuracy of the QC samples. Use statistical software to analyze the effects of each factor on the measured responses.
Table 2: Example of a Plackett-Burman Design Matrix for 7 Factors
| Experiment | Factor 1 (pH) | Factor 2 (% Organic) | Factor 3 (Temp) | Factor 4 (Flow Rate) | Factor 5 (Column Batch) | Factor 6 (Extraction Time) | Factor 7 (Reagent Source) |
| 1 | + | + | + | - | + | - | - |
| 2 | - | + | + | + | - | + | - |
| 3 | - | - | + | + | + | - | + |
| 4 | + | - | - | + | + | + | - |
| 5 | - | + | - | - | + | + | + |
| 6 | + | - | + | - | - | + | + |
| 7 | + | + | - | + | - | - | + |
| 8 | - | - | - | - | - | - | - |
(+ denotes the high level and - denotes the low level of the factor)
Youden Test for Robustness Evaluation
The Youden test is another fractional factorial design that is particularly useful for evaluating the effect of seven factors in eight experiments.[6][7][8]
Protocol:
-
Factor Selection: As with the Plackett-Burman design, select seven critical method parameters and define their nominal and varied levels.
-
Experimental Design: The Youden test has a specific design where in each of the eight runs, a unique combination of three factors are at their high level and four are at their low level, or vice versa.
-
Sample Analysis and Data Analysis: The procedure for sample analysis and data interpretation is similar to the Plackett-Burman design. The results will indicate which factors have a statistically significant impact on the results, and therefore need to be carefully controlled.
Visualization of Workflows
Experimental Workflow for Robustness Testing
Caption: Workflow for evaluating analytical method robustness.
Logical Relationship of Internal Standard to Robustness
Caption: Role of this compound in achieving method robustness.
Conclusion
The selection of a suitable internal standard is a cornerstone for developing a robust bioanalytical method. This compound, as a stable isotope-labeled analog of estriol, is an excellent choice for ensuring the reliability of quantitative LC-MS/MS assays. By closely mimicking the behavior of the endogenous analyte, it effectively compensates for variations in sample preparation, matrix effects, and instrument performance. To rigorously demonstrate method robustness, systematic experimental designs such as Plackett-Burman or Youden tests should be employed during method validation. The data generated from these studies will provide a high degree of confidence in the reliability and reproducibility of the analytical method for its intended application in research and drug development.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Youden test application in robustness assays during method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Estriol-d3-1: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Estriol-d3-1, a deuterated form of the estrogenic metabolite Estriol, adherence to proper disposal protocols is critical due to its potential health risks. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Estriol and its deuterated analogs are classified as hazardous due to their toxicological properties.[1][2][3] Exposure can pose significant health risks, including suspected carcinogenicity and potential damage to fertility or an unborn child.[1][2][3] Therefore, this compound waste must be managed as hazardous chemical waste, following all applicable federal, state, and local regulations.
Key Hazard Information for this compound
The following table summarizes the primary hazard classifications for Estriol, which should be applied to its deuterated form, this compound, for disposal purposes.
| Hazard Classification | Description | GHS Hazard Statement |
| Carcinogenicity | Suspected of causing cancer.[1][2][3] | H351 |
| Reproductive Toxicity | May damage fertility or the unborn child; may cause harm to breast-fed children.[1][2] | H360, H362 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | H410 |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and labware (e.g., pipette tips, vials), must be treated as hazardous waste.[4]
-
Segregate: Do not mix this compound waste with other waste streams, particularly non-hazardous waste. It should be collected separately to ensure proper treatment and disposal.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
-
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid this compound waste, such as contaminated labware and PPE, in a designated, leak-proof container lined with a heavy-duty plastic bag.[5]
-
The container should be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container.
-
Leave approximately 10% headspace in the container to allow for vapor expansion.[6]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
4. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)[7]
-
The specific hazards (e.g., "Carcinogen," "Reproductive Toxin")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
-
5. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Keep waste containers tightly sealed except when adding waste.
6. Disposal and Removal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7]
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and safety guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. pharmasd.com [pharmasd.com]
- 4. gaiaca.com [gaiaca.com]
- 5. static.hormonebalance.org [static.hormonebalance.org]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. msd.com [msd.com]
Personal protective equipment for handling Estriol-d3-1
Essential Safety and Handling Guide for Estriol-d3-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Estriol, the parent compound of this compound, is classified as a substance suspected of causing cancer, may damage fertility or an unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2] Therefore, stringent safety measures are imperative.
I. Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for specific laboratory operations to determine the necessary PPE.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Disposable nitrile gloves. Double-gloving is recommended. | Chemical-resistant gloves (e.g., Silver Shield) worn under disposable nitrile gloves. |
| Eye and Face Protection | Safety glasses with side-shields. | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory.[4][5] | A fire-resistant lab coat should be considered when working with flammable solvents.[6] For high-concentration work or risk of significant contamination, a disposable gown or coveralls may be necessary. |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.[7][8] |
II. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly when in solid form or when preparing solutions, must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[9]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled.[7]
-
Store this compound in a tightly closed, light-sensitive container in a cool, dry, and well-ventilated area.[8][9]
-
Store locked up and away from incompatible materials such as oxidizing agents.[7][8][10]
2. Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance inside the fume hood.
-
To avoid generating dust, use dry clean-up procedures.[7] If necessary, gently dampen the powder with a suitable solvent to prevent it from becoming airborne.[7]
-
Use non-sparking tools.[10]
-
Prepare solutions by slowly adding the solvent to the this compound powder to avoid splashing.
-
After handling, thoroughly wash hands and any exposed skin.[9][11]
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Keep containers tightly closed when not in use.[9]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[7]
4. Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[7]
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.[7]
-
Use a dry clean-up procedure; do not sweep dry powder.[7] A vacuum cleaner with a HEPA filter can be used if available.[7]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.[7]
-
Restrict access to the area.
-
Provide emergency responders with the Safety Data Sheet (SDS).
-
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any this compound waste down the drain.[9]
2. Waste Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent, following all local, state, and federal regulations.[8][9][11]
-
Empty containers may retain product residue and should be disposed of as hazardous waste.[7] Do not cut, drill, grind, or weld on or near such containers.[7]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. fishersci.com [fishersci.com]
- 9. in.nau.edu [in.nau.edu]
- 10. organon.com [organon.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
